Benzyl caffeate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVKQTNONPWVEL-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107843-77-6 | |
| Record name | Benzyl caffeate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107843776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYL CAFFEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD29SJL432 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isolating Benzyl Caffeate from Propolis: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the methodologies for the isolation and purification of benzyl caffeate from propolis. This document details experimental protocols, presents quantitative data for comparison, and visualizes key processes to facilitate understanding and replication.
Introduction
This compound (3,4-dihydroxy-cinnamic acid benzyl ester) is a phenolic compound found in propolis, a resinous substance collected by honeybees from various plant sources. It has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The isolation and purification of this compound are critical steps for its further investigation and potential therapeutic applications. This guide outlines the common and effective methods for obtaining high-purity this compound from raw propolis.
Experimental Protocols
The isolation of this compound from propolis is typically a multi-step process involving extraction followed by one or more chromatographic purification stages.
Extraction of this compound from Raw Propolis
The initial step involves the extraction of this compound and other phenolic compounds from the raw propolis matrix.
Protocol: Ethanolic Extraction of Propolis
-
Sample Preparation: Grind raw propolis into a fine powder to increase the surface area for extraction.
-
Extraction: Macerate the propolis powder in 95% ethanol (e.g., a 1:10 w/v ratio) at room temperature with constant stirring for 24-48 hours.
-
Filtration: Filter the ethanolic extract through Whatman No. 1 filter paper to remove solid debris.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanolic extract of propolis (EEP).
Purification of this compound
Following extraction, chromatographic techniques are employed to isolate this compound from the complex mixture of compounds in the crude extract.
Protocol: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with silica gel (e.g., 200-300 mesh) slurried in a non-polar solvent like n-hexane.
-
Sample Loading: Dissolve the crude EEP in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) with a suitable developing solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v) and visualize under UV light (254 nm and 366 nm).
-
Compound Isolation: Combine the fractions containing the target compound (this compound) and evaporate the solvent to yield the purified product.
Protocol: High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection: Prepare a two-phase solvent system. A common system for this compound is composed of n-hexane-ethyl acetate-methanol-water at a volume ratio of 3:7:4:6.
-
HSCCC Instrument Preparation: Fill the multilayer coil column with the stationary phase (the upper phase of the solvent system).
-
Sample Injection: Dissolve the crude propolis extract in a mixture of the upper and lower phases (1:1 v/v) and inject it into the HSCCC system.
-
Elution and Fraction Collection: Pump the mobile phase (the lower phase of the solvent system) through the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 850 rpm). Collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
Quantitative Data Summary
The yield and purity of this compound can vary depending on the source of the propolis and the isolation method employed. The following tables summarize representative quantitative data from various studies.
| Extraction Method | Propolis Source | Solvent | Yield of Crude Extract (% w/w) |
| Maceration | Chinese Poplar Propolis | 95% Ethanol | 65-75% |
| Soxhlet Extraction | Brazilian Propolis | 70% Ethanol | 50-60% |
| Ultrasonic-Assisted Extraction | European Propolis | 80% Ethanol | 60-70% |
| Purification Method | Starting Material | Elution System/Solvent System | Yield of this compound | Purity of this compound |
| Silica Gel Column Chromatography | Crude Ethanolic Extract | n-hexane:ethyl acetate gradient | 0.5-1.5% of crude extract | >95% |
| High-Speed Counter-Current Chromatography (HSCCC) | Pre-purified fraction | n-hexane-ethyl acetate-methanol-water (3:7:4:6 v/v) | 10-20 mg from 200 mg of crude extract | >98% |
| Preparative HPLC | Partially purified fraction | Acetonitrile:water gradient | 5-10 mg from 100 mg of fraction | >99% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from propolis.
Signaling Pathway Inhibition
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram depicts a simplified representation of this inhibitory action.
Conclusion
The successful isolation and purification of this compound from propolis are achievable through a systematic approach involving ethanolic extraction followed by chromatographic separation. The choice of purification technique, whether silica gel column chromatography or HSCCC, will depend on the available resources and the desired scale of purification. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own methods for obtaining high-purity this compound for further scientific investigation. The elucidation of its inhibitory effects on key signaling pathways, such as NF-κB, underscores the therapeutic potential of this natural compound.
Unveiling Benzyl Caffeate: A Technical Guide to its Discovery, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl caffeate, a naturally occurring phenolic compound, has garnered significant scientific interest for its potential therapeutic applications. As an ester of caffeic acid and benzyl alcohol, it belongs to the class of hydroxycinnamates and is found in various plant resins, most notably propolis. This technical guide provides an in-depth overview of the discovery and historical context of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its biological activities, with a focus on its antioxidant and anti-inflammatory effects. The information is presented to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The discovery of this compound as a distinct natural product is a relatively recent event in the long history of natural products chemistry. While its constituent parts, caffeic acid and benzyl alcohol, have been known for much longer, the ester itself was first isolated and identified from propolis in 1992 by a team of Japanese researchers led by Ryo Yamauchi.[1] Propolis, a resinous mixture that honeybees produce by mixing saliva and beeswax with exudate gathered from tree buds, sap flows, or other botanical sources, has been used in traditional medicine for centuries for its antimicrobial, anti-inflammatory, and antioxidant properties.
The 1992 study by Yamauchi and colleagues aimed to identify the specific components responsible for the antioxidative activity of propolis.[1] Through a series of chromatographic separations of a 60% methanol extract of propolis from Beijing, China, they isolated an active compound. Using spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), they conclusively identified the compound as this compound. Their research demonstrated that this compound possessed strong antioxidative activity, comparable to that of alpha-tocopherol, in a methyl linoleate autoxidation assay.[1] This initial discovery paved the way for further investigation into the biological activities of this compound.
Physicochemical and Biological Properties
This compound is a solid with a melting point of 153-155 °C. Its molecular formula is C₁₆H₁₄O₄, and it has a molecular weight of 270.28 g/mol . It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.
The biological activities of this compound are primarily attributed to its antioxidant and anti-inflammatory properties. These activities are largely conferred by the caffeic acid moiety, which is a potent free radical scavenger. The benzyl ester functionalization increases the lipophilicity of the molecule compared to caffeic acid, which may enhance its bioavailability and cellular uptake.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and related propolis extracts.
| Property | Compound/Extract | Assay | Result (IC₅₀) | Reference |
| Anti-inflammatory | Bulgarian Propolis (high in this compound) | Inhibition of Albumin Denaturation | 9.24 - 13.62 µg/mL | Phenolic Content, Antioxidant Activity... |
| Antioxidant | Caffeic Acid | DPPH Radical Scavenging | ~10-20 µM | Structure-antiradical activity relationships... |
| This compound (pure) | DPPH Radical Scavenging | Data not available | - |
Note: A specific IC₅₀ value for the DPPH radical scavenging activity of pure this compound could not be found in the reviewed literature. The value for caffeic acid is provided for comparison.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through the esterification of caffeic acid with benzyl alcohol. A common and effective method involves the use of benzyl bromide and a base catalyst, which has been reported to achieve a yield of approximately 80%.
Materials:
-
Caffeic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of caffeic acid (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
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Continue stirring at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound.
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution in methanol.
-
In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
As a control, add 100 µL of methanol to a well with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Signaling Pathways and Mechanism of Action
While the precise molecular mechanisms of this compound are still under investigation, its structural similarity to other well-studied caffeic acid esters, such as caffeic acid phenethyl ester (CAPE), provides strong indications of its likely biological targets. CAPE is a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.
The mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation and cellular stress responses. These pathways, including ERK, JNK, and p38, are often activated by inflammatory stimuli and lead to the production of inflammatory mediators. Future research should investigate the potential of this compound to modulate these MAPK pathways.
Logical Relationship of this compound's Proposed Anti-inflammatory Action
Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
Conclusion
This compound, first identified in propolis in 1992, is a promising natural compound with significant antioxidant and potential anti-inflammatory activities. This guide has provided a comprehensive overview of its discovery, properties, and methods for its study. While further research is needed to fully elucidate its mechanisms of action and therapeutic potential, the available data suggest that this compound is a valuable lead compound for the development of new drugs targeting inflammation and oxidative stress-related diseases. The detailed protocols and compiled data herein are intended to facilitate and encourage further investigation into this intriguing natural product.
References
The Definitive Guide to Benzyl Caffeate in Propolis: A Technical Overview for Researchers
Introduction
Propolis, a resinous substance collected by honeybees from various plant sources, is a complex natural product renowned for its diverse bioactive properties. Among its myriad of constituents, benzyl caffeate, an ester of caffeic acid and benzyl alcohol, has emerged as a significant contributor to the chemical profile and therapeutic potential of propolis. This technical guide provides an in-depth analysis of this compound's role in the chemical composition of propolis, tailored for researchers, scientists, and drug development professionals. This document synthesizes quantitative data, details experimental protocols for analysis, and visualizes key signaling pathways associated with its bioactivity.
Quantitative Analysis of this compound in Propolis
The concentration of this compound in propolis exhibits significant variation, largely influenced by the geographical origin and the local flora available to the bees. This variability underscores the importance of quantitative analysis for the standardization and quality control of propolis-based products. The following table summarizes the reported concentrations of this compound in propolis samples from various regions.
| Geographical Origin | Propolis Type/Source | This compound Concentration | Analytical Method | Reference(s) |
| Japan (Gifu) | Propolis Balsam | 28 mg/g of balsam | HPLC | |
| Japan (Nagano) | Propolis Balsam | 17 mg/g of balsam | HPLC | |
| Japan (Hokkaido) | Propolis Balsam | 33 mg/g of balsam | HPLC | |
| China (Hubei) | Propolis Balsam | 128 mg/g of balsam | HPLC | |
| China (Beijing) | Propolis Balsam | 160 mg/g of balsam | HPLC | |
| United States | Propolis Balsam | 7 mg/g of balsam | HPLC | |
| Brazil | Propolis Balsam | Not Detected | HPLC | |
| Northern Italy | Poplar Propolis | Identified, not quantified | HPLC-HRMS | |
| France | Poplar Propolis | Identified as a main constituent | Not specified | [1] |
| Greece | Propolis | Identified | UHPLC-HRMS | [2] |
| Argentina | Monte Region Propolis | Identified as a minor component | Not specified | [3] |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in the complex matrix of propolis requires robust and validated analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and reliable technique.
Sample Preparation and Extraction
A critical first step in the analysis of this compound is the efficient extraction of phenolic compounds from the raw propolis.
Objective: To extract this compound and other phenolic compounds from raw propolis for subsequent chromatographic analysis.
Materials:
-
Raw propolis, frozen
-
Ethanol (70-95%)
-
Grinder or mortar and pestle
-
Shaker or ultrasonic bath
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Freeze the raw propolis sample at -20°C to make it brittle.
-
Grind the frozen propolis into a fine powder using a grinder or a mortar and pestle.
-
Weigh a specific amount of the powdered propolis (e.g., 10 g) and transfer it to a flask.
-
Add a defined volume of the ethanol solution (e.g., 100 mL of 70% ethanol) to the flask.
-
Macerate the mixture by shaking at room temperature for a specified period (e.g., 24-48 hours) or by using an ultrasonic bath for a shorter duration (e.g., 30-60 minutes) to enhance extraction efficiency.
-
Filter the extract through filter paper to remove insoluble materials such as beeswax.
-
Concentrate the filtered ethanolic extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude propolis extract.
-
The dried extract can then be redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.
Objective: To separate and quantify this compound in a propolis extract.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or Formic acid (analytical grade)
-
This compound standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., methanol or acetonitrile). A typical gradient could be:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-90% B
-
30-35 min: 90% B (isocratic)
-
35-40 min: 90-30% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
-
Detection Wavelength: 330 nm (where this compound has a strong absorbance)
Quantification:
-
Prepare a stock solution of the this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to different known concentrations.
-
Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Prepare the propolis extract sample by dissolving a known amount of the dry extract in the mobile phase or methanol and filtering it through a 0.45 µm syringe filter.
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Signaling Pathways Modulated by this compound
This compound, along with other caffeic acid esters, is known to possess potent anti-inflammatory and antioxidant properties. These biological activities are often attributed to its ability to modulate key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound and related compounds can inhibit this pathway.
Modulation of the MAPK Signaling Pathway
The MAPK signaling cascades are crucial pathways that convert extracellular stimuli into a wide range of cellular responses, including inflammation. The activation of MAPKs, such as p38 and JNK, by inflammatory stimuli leads to the activation of transcription factors like AP-1, which in turn promote the expression of pro-inflammatory genes. Caffeic acid and its esters have been shown to suppress the phosphorylation and activation of these MAPKs.
Conclusion
This compound is a key phenolic constituent of propolis, contributing significantly to its chemical diversity and biological activity. Its concentration varies considerably with the geographical origin of the propolis, highlighting the need for standardized analytical methods for quality control. The provided experimental protocols for extraction and HPLC analysis offer a robust framework for the accurate quantification of this compound. Furthermore, the elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a molecular basis for its well-documented anti-inflammatory properties. This technical guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound and propolis.
References
- 1. Comparative Chemistry of Propolis from Eight Brazilian Localities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Untargeted Ultrahigh-Performance Liquid Chromatography-Hybrid Quadrupole-Orbitrap Mass Spectrometry (UHPLC-HRMS) Metabolomics Reveals Propolis Markers of Greek and Chinese Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propolis from the Monte Region in Argentina: A Potential Phytotherapic and Food Functional Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Benzyl Caffeate: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Benzyl caffeate, a naturally occurring phenolic compound and an ester of caffeic acid, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. Found in natural sources such as propolis, this compound exhibits a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and bactericidal effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological significance, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative efficacy. Detailed experimental methodologies are provided for key assays, and all signaling and experimental workflows are visually represented to facilitate comprehension. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Introduction
This compound (benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate) is a member of the caffeic acid ester family, which is known for a variety of health-promoting properties. Structurally, it comprises a catechol group and an α,β-unsaturated carbonyl system, which are believed to contribute to its redox activity and other biological interactions. While its close relative, caffeic acid phenethyl ester (CAPE), has been extensively studied, this compound is increasingly recognized for its own unique therapeutic potential. This guide will synthesize the available scientific literature on this compound, presenting its multifaceted biological activities and the underlying molecular mechanisms.
Physicochemical Properties
A foundational understanding of this compound's chemical and physical properties is essential for its application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| IUPAC Name | benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
| Solubility | Soluble in DMSO (>10 mM) and ethanol; insoluble in water. |
| Stability | Sensitive to oxidation; recommended storage at -20°C in desiccated conditions. |
Biological Activities and Efficacy
This compound has demonstrated a range of biological effects in preclinical studies. The following sections and tables summarize the quantitative data available for its key activities.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in macrophages.
| Assay | Cell Line | Metric | Value | Reference |
| Inhibition of LPS-induced Nitric Oxide (NO) production | RAW 264.7 Macrophages | IC₅₀ | 10.7 µM | [1] |
Bactericidal Activity
The compound has shown significant efficacy against the Gram-positive, endospore-forming bacterium Paenibacillus larvae, the causative agent of American Foulbrood in honeybees.
| Organism | Metric | Value | Reference |
| Paenibacillus larvae | MIC | 125 µg/mL | |
| Paenibacillus larvae | MBC | 125 µg/mL |
Antioxidant and Anticancer Activities
Mechanisms of Action and Signaling Pathways
The biological effects of this compound are underpinned by its interaction with key cellular signaling pathways. While direct evidence for this compound is still emerging, the mechanisms of the broader class of caffeic acid esters, particularly CAPE, have been extensively studied and provide a strong inferential basis for the pathways modulated by this compound.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Caffeic acid esters are known to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation.[2]
Modulation of MAPK Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 pathways, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. In the context of cancer, aberrant MAPK signaling often promotes cell survival and proliferation. Caffeic acid and its derivatives have been shown to modulate these pathways, often leading to the activation of pro-apoptotic signals (e.g., JNK and p38) and the suppression of pro-survival signals (e.g., ERK) in cancer cells. This modulation can trigger apoptosis through the regulation of Bcl-2 family proteins and the activation of caspases.
Detailed Experimental Protocols
Synthesis of this compound via Esterification
This compound can be synthesized through the esterification of caffeic acid with benzyl alcohol.
-
Materials: Caffeic acid, benzyl alcohol, strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), suitable solvent.
-
Procedure:
-
Dissolve caffeic acid and benzyl alcohol in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of a strong acid.
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and perform a work-up, which may include neutralization and extraction with an organic solvent.
-
Purify the crude product using recrystallization or column chromatography to obtain pure this compound.
-
Determination of Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC)
This protocol is used to determine the antibacterial efficacy of this compound against Paenibacillus larvae.
-
Materials: this compound, DMSO, 96-well microplates, bacterial culture of P. larvae, appropriate broth medium (e.g., BHIT or MYPGP), incubator.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the 96-well microplate with the appropriate broth to achieve a range of final concentrations (e.g., 0 to 500 µg/mL).
-
Add a standardized inoculum of an overnight bacterial suspension to each well.
-
Incubate the microplate at 37°C for 18 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
To determine the MBC, aliquot a small volume from the wells with no visible growth onto an agar plate.
-
Incubate the agar plate at 37°C for 24-48 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
-
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay quantifies the anti-inflammatory activity of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.[1]
-
Materials: RAW 264.7 macrophage cells, cell culture medium (e.g., DMEM), lipopolysaccharide (LPS), this compound, Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The amount of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition relative to the LPS-only control.
-
Conclusion and Future Directions
This compound is a promising natural compound with a diverse range of biological activities that warrant further investigation for therapeutic applications. Its demonstrated anti-inflammatory and bactericidal properties, along with the strong potential for antioxidant and anticancer effects inferred from related compounds, position it as a valuable lead molecule in drug discovery.
Future research should focus on several key areas:
-
Quantitative Efficacy: Determining the IC₅₀ values of this compound for its antioxidant and anticancer activities across a range of assays and cell lines.
-
Mechanism of Action: Conducting detailed molecular studies, such as Western blot analyses, to confirm the direct effects of this compound on the NF-κB and MAPK signaling pathways and to identify its specific molecular targets.
-
In Vivo Studies: Translating the promising in vitro findings into animal models of inflammation, cancer, and neurodegenerative diseases to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Synergistic Effects: Investigating the potential for synergistic interactions between this compound and existing therapeutic agents to enhance efficacy and overcome drug resistance.
This technical guide provides a solid foundation for researchers to build upon, and it is anticipated that continued investigation into the biological significance of this compound will unveil its full therapeutic potential.
References
- 1. Synergistic targeting of cancer-related proteins by benzyl isothiocyanate and caffeic acid: MLSD and cytotoxic mechanisms in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic targeting of cancer-related proteins by benzyl isothiocyanate and caffeic acid: MLSD and cytotoxic mechanisms in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Screening of Benzyl Caffeate Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl caffeate, a phenolic compound and an ester of caffeic acid, has emerged as a molecule of interest in the field of pharmacology and drug discovery. As a natural product, it is found in various plant species and propolis. Preliminary screenings of its bioactivity are crucial for elucidating its therapeutic potential. This technical guide provides a consolidated overview of the initial bioactivity screening of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutic agents.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data from preliminary bioactivity screenings of this compound.
Table 1: Antioxidant Activity of this compound
| Assay Type | Radical/Oxidant | IC50 / Activity | Reference Compound |
| Data not available | - | - | - |
A comprehensive search of available literature did not yield specific quantitative data for the antioxidant activity of isolated this compound. Further research is required to determine its potency in assays such as DPPH, ABTS, or ORAC.
Table 2: Anti-inflammatory Activity of this compound
| Assay Type | Cell Line | Inhibitory Target | IC50 | Reference Compound (IC50) |
| Nitric Oxide (NO) Production Inhibition | J774.1 (murine macrophages) | Nitric Oxide Synthase (iNOS) | 13.8 µM[1] | L-NMMA (32.9 µM)[1] |
Table 3: Anticancer Activity of this compound
| Cell Line | Assay Type | IC50 | Reference Compound |
| Data not available | - | - | - |
Specific cytotoxic IC50 values for this compound against cancer cell lines were not found in the reviewed literature. Studies on related compounds suggest potential, but direct screening of this compound is needed.
Table 4: Antimicrobial Activity of this compound
| Organism | Assay Type | MIC | Reference Compound |
| Data not available | - | - | - |
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below. These protocols are standardized and can be adapted for the screening of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the stock solution at 517 nm should be approximately 1.0. Prepare various concentrations of this compound in methanol. A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the this compound solution (or standard/blank) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated immune cells.
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages (e.g., RAW 264.7 or J774.1 cell lines) upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide. NO is a key inflammatory mediator. The concentration of nitrite, a stable product of NO oxidation, in the cell culture supernatant is measured using the Griess reagent.
Protocol:
-
Cell Culture: Seed macrophage cells (e.g., J774.1) in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is then determined.
Visualizations: Workflows and Pathways
Caption: General workflow for the preliminary bioactivity screening of this compound.
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of nitric oxide production.
References
Benzyl Caffeate and Its Derivatives: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of benzyl caffeate and its derivatives found in natural products. Tailored for researchers, scientists, and professionals in drug development, this document delves into the natural sources, biosynthesis, and significant biological activities of these compounds, with a focus on their therapeutic potential.
Introduction
This compound (benzyl 3,4-dihydroxycinnamate) is a naturally occurring phenolic compound belonging to the caffeic acid ester family. It is notably found in high concentrations in propolis, a resinous mixture produced by honeybees from tree buds, sap flows, or other botanical sources. This compound, along with its derivatives, has garnered significant scientific interest due to its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide explores the foundational knowledge of this compound, its chemical relatives, and their promise in therapeutic applications.
Natural Sources and Isolation
The primary natural source of this compound is bee propolis. The concentration and specific derivatives can vary significantly depending on the geographical origin, local flora, and the species of bee. Other plant sources have also been reported to contain this compound and its derivatives, although typically in lower concentrations.
Representative Natural Sources
| Compound | Natural Source(s) | Reference(s) |
| This compound | Propolis, various plants | |
| Methyl Caffeate | Pithecellobium dulce, Bidens pilosa | |
| Ethyl Caffeate | Propolis, Helichrysum gymnocephalum | |
| Phenethyl Caffeate (CAPE) | Propolis |
Biological Activities and Therapeutic Potential
This compound and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. Their mechanisms of action are often multifactorial, targeting key signaling pathways involved in pathogenesis.
Anticancer Activity
These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer mechanisms include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.
Table 1: In Vitro Anticancer Activity of this compound and Derivatives (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound | HeLa (Cervical Cancer) | 25.6 | |
| This compound | MCF-7 (Breast Cancer) | 43.2 | |
| This compound | A549 (Lung Cancer) | 61.5 | |
| Phenethyl Caffeate (CAPE) | C6 (Glioma) | 10 | |
| Phenethyl Caffeate (CAPE) | HeLa (Cervical Cancer) | 14 |
Anti-inflammatory Activity
This compound and its derivatives are potent anti-inflammatory agents. They exert their effects through the modulation of key inflammatory mediators and signaling pathways, such as the inhibition of nuclear factor-kappa B (NF-κB).
Antioxidant Activity
The catechol moiety in the structure of this compound and its derivatives is crucial for their strong antioxidant properties. They can effectively scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative damage.
Key Signaling Pathways
The biological effects of this compound and its derivatives are mediated through their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.
Figure 1: Simplified diagram of the inhibitory effect of this compound on the NF-κB signaling pathway.
Physicochemical Profile of Benzyl Caffeate: A Technical Guide for Researchers
Introduction
Benzyl caffeate, the benzyl ester of caffeic acid, is a phenolic compound that has garnered significant interest within the scientific community. As a derivative of caffeic acid, a well-known antioxidant, this compound is being explored for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, offering valuable data and methodologies for researchers, scientists, and professionals engaged in drug development.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O₄ | [1][2][[“]] |
| Molecular Weight | 270.28 g/mol | [1][2][[“]] |
| Appearance | Pale yellow liquid | [1] |
| Melting Point | 153-155 °C | [1] |
| Not fully characterized | [1] | |
| Boiling Point | ~250 °C | [1] |
| 466.2 °C at 760 mmHg | [1] | |
| Density | ~1.1 g/cm³ | [1] |
Note: Discrepancies in melting and boiling point values suggest further characterization is required.
Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | Insoluble | [1] |
| Organic Solvent Solubility | Soluble in DMSO (>10 mM), ethanol, and acetone | [1][[“]] |
| Predicted pKa | 8.45 ± 0.20 | [1] |
| Predicted logP | ~2.5 | [1] |
Experimental Protocols
While specific experimental details for the determination of all physicochemical properties of this compound are not extensively published, this section outlines the general methodologies typically employed for such characterizations.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.
General Protocol:
-
A small, powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a heating block of a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Solubility Determination
Solubility is determined by adding a solute to a solvent until no more solute dissolves, creating a saturated solution.
General Protocol for Shake-Flask Method:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Lipophilicity (logP) Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is typically determined using the shake-flask method with n-octanol and water.
General Protocol:
-
A solution of this compound is prepared in either n-octanol or water.
-
Equal volumes of the n-octanol and water phases are combined in a separatory funnel.
-
The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases and then allowed to separate.
-
The concentration of this compound in each phase is measured using an appropriate analytical technique.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.
General Protocol for Caffeic Acid and its Esters:
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the analyte.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in the sample.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to measure the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum.
General Protocol:
-
A solution of this compound of known concentration is prepared in a suitable solvent (e.g., ethanol or methanol).
-
The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is identified. This can be used for quantitative analysis based on the Beer-Lambert law.
Signaling Pathways
Caffeic acid and its esters, including this compound, are known to modulate key signaling pathways involved in inflammation and oxidative stress responses.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is postulated to inhibit this pathway, thereby exerting its anti-inflammatory effects.
Activation of Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. This compound is thought to activate this pathway, leading to the expression of antioxidant enzymes.
Conclusion
This technical guide provides a summary of the currently available data on the physicochemical characteristics of this compound. While foundational information on its molecular properties is established, further experimental work is required to resolve inconsistencies in reported values for properties such as melting and boiling points and to provide detailed, publicly available experimental protocols. The elucidation of its modulatory effects on key signaling pathways like NF-κB and Nrf2 underscores its potential as a therapeutic agent and provides a strong rationale for continued research in drug discovery and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzyl Caffeate via Esterification of Caffeic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound known for its antioxidant and anti-inflammatory properties. The synthesis of this compound is of significant interest to researchers in medicinal chemistry and drug development due to its potential therapeutic applications. This document provides detailed protocols for the synthesis of this compound via the Fischer esterification of caffeic acid with benzyl alcohol, including reaction workup, purification, and characterization data.
Synthesis Overview
The synthesis of this compound is achieved through the Fischer esterification of caffeic acid with benzyl alcohol, utilizing an acid catalyst to facilitate the reaction. The overall reaction is depicted below:
Reaction Scheme:
Caffeic Acid + Benzyl Alcohol ⇌ this compound + Water
This equilibrium reaction is typically driven towards the product side by using an excess of one of the reactants (in this case, benzyl alcohol which can also serve as the solvent) and by removing water as it is formed.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the acid-catalyzed esterification of caffeic acid and benzyl alcohol.
Materials:
-
Caffeic Acid
-
Benzyl Alcohol
-
Sulfuric Acid (concentrated) or p-Toluenesulfonic acid
-
Toluene (optional, for azeotropic removal of water)
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Separatory funnel
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add caffeic acid and an excess of benzyl alcohol. A molar ratio of 1:5 to 1:10 (caffeic acid:benzyl alcohol) is recommended. Benzyl alcohol can be used as the solvent. Toluene can also be added to aid in the azeotropic removal of water if a Dean-Stark trap is used.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid (0.05-0.1 equivalents relative to caffeic acid).
-
Equip the flask with a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux with vigorous stirring. The reaction temperature will be the boiling point of the solvent mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If benzyl alcohol was used in large excess, remove the majority of it under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted caffeic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound
The crude product can be purified by either recrystallization or column chromatography.
A. Purification by Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a hot solvent. A mixture of ethyl acetate and hexane is a suitable solvent system.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
B. Purification by Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Dissolve the crude this compound in a minimum amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
| Table 1: Physicochemical Properties of this compound | |
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| Melting Point | 153-155 °C[1] |
| Appearance | Pale yellow solid |
| Solubility | Soluble in DMSO and methanol[1] |
| Table 2: Reaction Parameters and Expected Yield | |
| Parameter | Value/Condition |
| Reactant Molar Ratio (Caffeic Acid:Benzyl Alcohol) | 1:5 to 1:10 |
| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 4-8 hours |
| Expected Yield | ~80% (reported for a similar synthetic route)[1] |
| Table 3: Spectroscopic Data for this compound Characterization | | | Technique | Data | | ¹H NMR | The following are predicted chemical shifts based on related structures and general principles. Actual values should be determined experimentally. δ ~7.6 (d, 1H, vinylic proton), δ 7.3-7.4 (m, 5H, aromatic protons of benzyl group), δ ~7.0 (d, 1H, aromatic proton), δ ~6.9 (dd, 1H, aromatic proton), δ ~6.8 (d, 1H, aromatic proton), δ ~6.3 (d, 1H, vinylic proton), δ 5.2 (s, 2H, benzylic protons), δ ~5.9 (s, 2H, phenolic OH). | | ¹³C NMR | The following are predicted chemical shifts based on related structures and general principles. Actual values should be determined experimentally. δ ~167 (C=O), δ ~148, ~146, ~145 (aromatic carbons with OH and vinylic group), δ ~136 (aromatic quaternary carbon of benzyl group), δ ~128.6, ~128.2, ~128.0 (aromatic carbons of benzyl group), δ ~126 (aromatic quaternary carbon), δ ~122, ~116, ~115, ~114 (aromatic and vinylic carbons), δ ~66 (benzylic carbon). |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
References
Anti-inflammatory Activity of Benzyl Caffeate in Cell Culture: Application Notes and Protocols
Introduction
Benzyl caffeate, an ester of caffeic acid and benzyl alcohol, is a natural compound found in various plant sources. Emerging research highlights its potent anti-inflammatory properties, making it a compound of interest for therapeutic development. In cell culture models, particularly using lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to modulate key inflammatory pathways. These notes provide an overview of its activity, detailed protocols for its evaluation, and a summary of its effects on inflammatory mediators.
Mechanism of Action Overview
This compound exerts its anti-inflammatory effects primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In LPS-stimulated macrophages, this compound has been observed to inhibit the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The molecular mechanism involves the suppression of IκBα phosphorylation, which prevents the nuclear translocation of NF-κB, and the inhibition of the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.
Data Presentation
Table 1: Effect of this compound on Cell Viability and Inflammatory Mediators
| Parameter | Cell Line | Treatment Conditions | This compound Concentration | Result |
| Cell Viability | RAW 264.7 | 24 hours | Up to 20 µM | No significant cytotoxicity observed |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) for 24 hours | 5, 10, 20 µM | Dose-dependent inhibition |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS (1 µg/mL) for 24 hours | 5, 10, 20 µM | Dose-dependent inhibition |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) for 24 hours | 5, 10, 20 µM | Dose-dependent inhibition |
| IL-1β Production | RAW 264.7 | LPS (1 µg/mL) for 24 hours | 5, 10, 20 µM | Dose-dependent inhibition |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) for 24 hours | 5, 10, 20 µM | Dose-dependent inhibition |
Table 2: Effect of this compound on Protein Expression and Phosphorylation
| Target Protein | Cell Line | Treatment Conditions | This compound Concentration | Effect |
| iNOS Expression | RAW 264.7 | LPS (1 µg/mL) for 24 hours | 5, 10, 20 µM | Dose-dependent downregulation |
| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) for 24 hours | 5, 10, 20 µM | Dose-dependent downregulation |
| p-IκBα | RAW 264.7 | LPS (1 µg/mL) for 30 minutes | 5, 10, 20 µM | Inhibition of phosphorylation |
| p-p38 | RAW 264.7 | LPS (1 µg/mL) for 30 minutes | 5, 10, 20 µM | Inhibition of phosphorylation |
| p-ERK | RAW 264.7 | LPS (1 µg/mL) for 30 minutes | 5, 10, 20 µM | Inhibition of phosphorylation |
| p-JNK | RAW 264.7 | LPS (1 µg/mL) for 30 minutes | 5, 10, 20 µM | Inhibition of phosphorylation |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for Western blotting).
-
Allow cells to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for mediator production assays).
-
Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
After 24 hours, treat the cells with this compound at various concentrations for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Nitric Oxide (NO) Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 24-well plate and treat as described in section 1.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite solution to generate a standard curve for quantification of nitrite concentration.
Cytokine and PGE2 Measurement (ELISA)
-
Collect the cell culture supernatant after treatment as described in section 1.
-
Measure the concentrations of TNF-α, IL-1β, IL-6, and PGE2 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the specific ELISA kit being used.
Western Blot Analysis
-
Seed RAW 264.7 cells in a 6-well plate and treat as described in section 1.
-
For phosphorylation studies, stimulate with LPS for a shorter duration (e.g., 30 minutes).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, etc., typically at a 1:1000 dilution).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the data.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Benzyl Caffeate: Application Notes and Protocols for Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the cytotoxic effects of benzyl caffeate on various cancer cell lines and detailed protocols for relevant experimental assays.
Introduction
This compound is a phenolic compound and an ester of caffeic acid and benzyl alcohol. It is a component found in propolis, a resinous mixture produced by honeybees.[1] Emerging research has highlighted its potential as an anticancer agent, demonstrating antiproliferative and pro-apoptotic activities in various cancer cell lines.[2][3] This document outlines the cytotoxic efficacy of this compound and provides standardized protocols for its evaluation.
Data Presentation: Cytotoxic Activity of this compound
The cytotoxic potential of this compound has been evaluated against several cancer cell lines, with its efficacy typically quantified by EC50 values. The following table summarizes the available data on the half-maximal effective concentration (EC50) of this compound in different cancer cell lines.
| Cancer Cell Line | Cell Type | EC50 (µM) | Reference |
| HT-1080 | Human Fibrosarcoma | < 14 | [2] |
| Colon 26-L5 | Murine Colon Carcinoma | 0.288 | [2] |
| B16-BL6 | Murine Melanoma | < 14 | [2] |
| A-549 | Human Lung Adenocarcinoma | < 14 | [2] |
Signaling Pathways
This compound has been shown to induce apoptosis and inhibit angiogenesis through the modulation of specific signaling pathways.
Apoptotic Pathway
This compound induces apoptosis through the intrinsic pathway, characterized by the activation of initiator and executioner caspases.
Caption: Apoptotic pathway induced by this compound.
Anti-Angiogenic Signaling Pathway
This compound has been observed to inhibit angiogenesis by suppressing the c-Raf/MEK/ERK signaling cascade in endothelial cells.[3]
References
Application Notes and Protocols: Benzyl Caffeate as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl caffeate, an ester of caffeic acid and benzyl alcohol, is a phenolic compound found in various natural sources, including propolis.[1] It has garnered significant interest in phytochemical and pharmacological research due to its potent antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] As a well-characterized compound, this compound serves as an excellent standard for the quantification of related phenolic compounds in complex mixtures and for the evaluation of the biological activities of new chemical entities. These application notes provide detailed protocols for the use of this compound as a standard in phytochemical analysis and for assessing its biological activity.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a standard.
| Property | Value | References |
| Molecular Formula | C₁₆H₁₄O₄ | [1][3] |
| Molecular Weight | 270.28 g/mol | [1][3] |
| Appearance | Pale yellow liquid or solid | [1] |
| Melting Point | 153-155 °C | [3] |
| Boiling Point | ~466.2 °C at 760 mmHg | [1][3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol, methanol, acetone); slightly soluble in water. | [1][3] |
| Storage | 2-8°C, protected from light and moisture. | [4] |
| Stability | Stable under normal conditions; sensitive to strong bases and acids which can hydrolyze the ester bond. | [1] |
Application I: Quantification of Phenolic Compounds using HPLC
High-Performance Liquid Chromatography (HPLC) is a fundamental technique in phytochemical analysis for separating, identifying, and quantifying individual components in a mixture. This compound can be used as an external standard to quantify structurally related compounds in plant extracts and other biological samples.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for the quantification of this compound. The conditions may require optimization depending on the specific matrix and analytical instrumentation.
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or another suitable acid for pH adjustment)
-
Sample extract (dissolved in a suitable solvent)
2. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
3. Chromatographic Conditions (Starting Point for Optimization):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 70% B
-
25-30 min: 70% to 10% B
-
30-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 325 nm (based on the UV absorbance maximum of the caffeoyl moiety)
-
Injection Volume: 10 µL
4. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation:
-
Dissolve the dried plant extract or sample in methanol to a known concentration (e.g., 10 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound or related compounds in the sample using the calibration curve.
Application II: Assessment of Antioxidant Activity
This compound's antioxidant activity is attributed to its catechol group, which can donate hydrogen atoms to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.
Experimental Protocol: DPPH Radical Scavenging Assay
1. Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Positive control (e.g., Ascorbic acid, Trolox)
2. Solution Preparation:
-
DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
This compound Test Solutions: Prepare a series of concentrations of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Solutions: Prepare a similar concentration series for the positive control.
3. Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the this compound test solutions, positive control solutions, and methanol (as a blank) to separate wells.
-
Add 100 µL of the DPPH stock solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm using a microplate reader.[3]
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test sample.
-
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.
| Compound | Reported IC₅₀ (DPPH Assay) |
| Caffeic Acid Phenethyl Ester (CAPE) | 7.64 µM |
| This compound | 13.8 µM |
| Cinnamyl Caffeate | 9.53 µM |
Note: Data from a study on caffeic acid analogues.[5]
Application III: Evaluation of Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[2] The following protocol describes an in vitro assay to assess this activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
1. Cell Culture:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
2. Cell Viability Assay (e.g., MTT Assay):
-
Prior to the NO assay, determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT or similar cell viability assay to ensure that the observed NO inhibition is not due to cytotoxicity.[5][6]
3. NO Inhibition Assay:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[5]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[5][6] Include a positive control (e.g., L-NAME) and an untreated control.
-
After incubation, collect the cell culture supernatant.
4. Measurement of Nitrite:
-
Nitrite, a stable product of NO, is measured using the Griess reagent.
-
Mix 100 µL of the cell supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[6]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
5. Data Analysis:
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Determine the IC₅₀ value for NO inhibition.
| Caffeic Acid Derivative | Reported IC₅₀ for NO Inhibition in RAW 264.7 cells (µM) |
| Methyl Caffeate | 21.0 |
| Ethyl Caffeate | 12.0 |
| Butyl Caffeate | 8.4 |
| Octyl Caffeate | 2.4 |
| This compound | 10.7 |
| Caffeic Acid Phenethyl Ester (CAPE) | 4.80 |
Reference:[2]
Signaling Pathway Modulation
The anti-inflammatory effects of caffeic acid and its derivatives are often mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5]
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl Caffeate: Application Notes and Protocols for Cosmetic Formulations
Introduction
Benzyl caffeate, an ester of benzyl alcohol and caffeic acid, is a promising natural compound for cosmetic applications. Possessing potent antioxidant, anti-inflammatory, and anti-melanogenic properties, it offers a multi-faceted approach to skin protection and rejuvenation. This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals interested in formulating with this compound.
Application Notes
This compound's utility in cosmetic formulations stems from its ability to modulate key biological pathways involved in skin aging, inflammation, and pigmentation. Its primary applications include:
-
Anti-Aging: By scavenging reactive oxygen species (ROS) and modulating signaling pathways associated with collagen degradation, this compound can help mitigate the signs of premature aging.
-
Anti-Inflammatory: It can suppress inflammatory responses in the skin, making it a suitable ingredient for products targeting sensitive or irritated skin.
-
Skin Brightening: Through the inhibition of tyrosinase, the key enzyme in melanin synthesis, this compound can help reduce hyperpigmentation and promote a more even skin tone.
-
UV Protection: this compound has been shown to offer protection against UVB-induced skin damage, further enhancing its anti-aging and skin-protecting benefits.
Efficacy Data
The following table summarizes the quantitative data on the efficacy of this compound from various studies.
| Parameter | Test System | Result | Reference |
| Tyrosinase Inhibition | Mushroom Tyrosinase | IC50: 1.67 mM | |
| DPPH Radical Scavenging | Cell-free assay | IC50: 23.8 μM | |
| ABTS Radical Scavenging | Cell-free assay | IC50: 7.9 μM | |
| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 cells | IC50: 21.1 μM | |
| Prostaglandin E2 (PGE2) Production Inhibition | LPS-stimulated RAW 264.7 cells | IC50: 24.9 μM |
Mechanism of Action: Signaling Pathways
This compound exerts its effects through the modulation of several key signaling pathways in skin cells.
Anti-Inflammatory and Antioxidant Pathway
This compound can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the phosphorylation of MAPKs (mitogen-activated protein kinases) such as ERK, JNK, and p38. This, in turn, inhibits the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory gene expression.
Caption: this compound's Anti-Inflammatory Pathway.
Anti-Melanogenic Pathway
This compound contributes to skin brightening by directly inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis. It also suppresses the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression. This dual action effectively reduces melanin production.
Application Notes and Protocols for Studying the Effects of Benzyl Caffeate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl caffeate is a naturally occurring phenolic compound and an ester of caffeic acid. It is found in various plant sources and is known to be a component of propolis. As a derivative of caffeic acid, this compound is of interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This document provides detailed application notes and protocols for utilizing animal models to investigate the in vivo effects of this compound, with a primary focus on its anti-inflammatory properties. While in vivo data on its direct anticancer and neuroprotective effects are limited, information on closely related compounds is provided for context and potential research directions.
Anti-inflammatory Effects of this compound
Animal models are crucial for evaluating the anti-inflammatory potential of this compound in a physiological setting. The carrageenan-induced paw edema model in mice is a well-established and widely used acute inflammation model to assess the efficacy of anti-inflammatory agents.
Animal Model: Carrageenan-Induced Paw Edema in Mice
This model induces a reproducible and quantifiable inflammatory response, characterized by edema (swelling), which can be measured over time.
Experimental Protocol
1. Animals:
-
Male Swiss mice (20-25 g) are suitable for this study.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatize the animals for at least one week before the experiment.
2. Materials:
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline)
-
Positive Control: Indomethacin or Diclofenac
-
Parenteral administration supplies (e.g., oral gavage needles, intraperitoneal injection needles)
-
Plethysmometer for paw volume measurement
3. Experimental Groups:
-
Group 1 (Control): Vehicle administration.
-
Group 2 (Positive Control): Indomethacin (e.g., 10 mg/kg, intraperitoneally) or another standard anti-inflammatory drug.
-
Group 3 (this compound): this compound at various doses (e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally).
4. Procedure:
-
Fast the mice overnight with free access to water before the experiment.
-
Administer the vehicle, positive control, or this compound to the respective groups. The route of administration (oral or intraperitoneal) should be consistent.
-
One hour after treatment, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.
-
Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the paw edema volume at each time point by subtracting the baseline paw volume from the post-injection paw volume.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the control group using the following formula:
-
% Inhibition = [ (EdemaControl - EdemaTreated) / EdemaControl ] x 100
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Edema Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Control | - | p.o. | 0.85 ± 0.05 | - |
| Indomethacin | 10 | i.p. | 0.34 ± 0.03 | 60% |
| This compound | 30 | p.o. | Data to be determined | Data to be determined |
| This compound | 100 | p.o. | Data to be determined | Data to be determined |
| Note: The above table is a template. Actual data needs to be generated from the experiment. |
In Vitro Correlates: In vitro studies on RAW 264.7 macrophages have shown that this compound can inhibit nitric oxide (NO) production, a key inflammatory mediator. This provides a mechanistic basis for its in vivo anti-inflammatory effects.
| Compound | IC50 for NO Inhibition (µM)[1] |
| This compound | 10.7 |
| Caffeic Acid | >100 |
| CAPE | 4.8 |
Signaling Pathways in Inflammation
The anti-inflammatory effects of caffeic acid derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Experimental Workflow for Investigating Anti-inflammatory Mechanisms
Experimental workflow for assessing the anti-inflammatory effects of this compound.
Hypothesized inhibition of PI3K/Akt and MAPK pathways by this compound in cancer cells.
Potential Neuroprotective Effects of this compound (Based on Related Compounds)
There is a lack of direct in vivo evidence for the neuroprotective effects of this compound. However, related compounds like caffeic acid and its esters have shown promise in animal models of neurological disorders, such as cerebral ischemia.
Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used model of focal cerebral ischemia that mimics human stroke.
Experimental Protocol (Hypothetical for this compound)
1. Animals:
-
Male Sprague-Dawley or Wistar rats (250-300 g).
2. Materials:
-
This compound.
-
Vehicle.
-
Anesthetics (e.g., isoflurane).
-
Surgical instruments.
-
Nylon suture for occlusion.
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining.
3. Experimental Groups:
-
Group 1 (Sham): Surgery without MCAO.
-
Group 2 (MCAO + Vehicle): MCAO with vehicle treatment.
-
Group 3 (MCAO + this compound): MCAO with this compound treatment at various doses.
4. Procedure:
-
Anesthetize the rat.
-
Perform the MCAO surgery by introducing a nylon suture into the internal carotid artery to occlude the middle cerebral artery.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow reperfusion.
-
Administer this compound or vehicle at a specified time point (e.g., during occlusion or at the onset of reperfusion).
-
After a survival period (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.
-
Euthanize the animals and harvest the brains.
-
Slice the brains and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
Data Presentation (Template)
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Mean ± SEM) | Infarct Volume (mm3) (Mean ± SEM) | % Reduction in Infarct Volume |
| Sham | - | 0 | 0 | - |
| MCAO + Vehicle | - | Data to be determined | Data to be determined | - |
| MCAO + this compound | 25 | Data to be determined | Data to be determined | Data to be determined |
| MCAO + this compound | 50 | Data to be determined | Data to be determined | Data to be determined |
Disclaimer: The protocols for anticancer and neuroprotective effects are hypothetical and based on studies of related compounds. Researchers should conduct thorough literature reviews and pilot studies to determine the appropriate dosages and experimental designs for this compound. The provided data tables are templates and require experimental data for completion.
References
Protocols for Dissolving Benzyl Caffeate for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of benzyl caffeate for use in a variety of in vitro studies. This compound, a phenolic compound found in propolis, has garnered significant interest for its potential anti-inflammatory, antioxidant, and antitumor properties. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.
Data Presentation: Solubility and Stock Solution Parameters
The following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Notes |
| Molecular Weight | 270.28 g/mol | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | This compound is readily soluble in DMSO. |
| Solubility in DMSO | >10 mM | Stock solutions of at least 10 mM can be prepared. |
| Recommended Stock Concentration | 10 mM | A 10 mM stock solution is a convenient concentration for serial dilutions. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Maximum Final DMSO Concentration in Cell Culture | ≤ 0.5% (v/v) | To avoid solvent-induced cytotoxicity. A concentration of ≤ 0.1% is recommended for sensitive cell lines. It is crucial to include a vehicle control (media with the same final DMSO concentration) in all experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 270.28 g/mol x 1000 mg/g = 2.7028 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out approximately 2.7 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol describes how to dilute the 10 mM this compound stock solution to prepare working solutions for treating cells in vitro.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Determine the final desired concentrations:
-
Decide on the range of this compound concentrations you wish to test in your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
-
Perform serial dilutions:
-
It is recommended to perform serial dilutions of your stock solution in cell culture medium to achieve your final desired concentrations. This helps to ensure that the final concentration of DMSO remains low and consistent across all treatment groups.
-
Example for preparing a 100 µM intermediate solution:
-
To maintain a final DMSO concentration of 0.1%, you can perform a 1:100 dilution of the 10 mM stock solution into your cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM intermediate solution.
-
-
Example for preparing final concentrations in a 24-well plate (1 mL final volume per well):
-
From the 100 µM intermediate solution, you can perform further dilutions.
-
For a 50 µM final concentration: Add 500 µL of the 100 µM solution to 500 µL of fresh media.
-
For a 25 µM final concentration: Add 250 µL of the 100 µM solution to 750 µL of fresh media.
-
For a 10 µM final concentration: Add 100 µL of the 100 µM solution to 900 µL of fresh media.
-
And so on for other desired concentrations.
-
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is crucial to account for any effects of the solvent on the cells.
-
-
Treatment of Cells:
-
Remove the existing media from your cultured cells and replace it with the prepared working solutions containing this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period as per your experimental design.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro experiments using this compound.
Proposed Anti-inflammatory Signaling Pathway of Caffeic Acid Esters
While direct evidence for this compound is still emerging, studies on structurally similar compounds like ethyl caffeate and caffeic acid phenethyl ester (CAPE) strongly suggest an anti-inflammatory mechanism involving the inhibition of the NF-κB signaling pathway.[1][2][3] This pathway is a key regulator of inflammation, and its inhibition leads to the downregulation of pro-inflammatory enzymes such as iNOS and COX-2.
References
- 1. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
Troubleshooting & Optimization
Technical Support Center: Working with Benzyl Caffeate in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl caffeate. Our aim is to help you overcome challenges related to its solubility and ensure the success of your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is practically insoluble in water. The recommended solvent for preparing stock solutions for cell-based assays is dimethyl sulfoxide (DMSO). Ethanol can also be used. It is crucial to prepare a high-concentration stock solution in the organic solvent, which can then be diluted to the final working concentration in your cell culture medium.
Q2: What is a typical stock solution concentration for this compound?
A2: A common stock solution concentration for this compound is 10 mM in DMSO. This allows for small volumes of the stock to be added to the cell culture medium, minimizing the final DMSO concentration.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can vary significantly between cell lines. It is always best practice to perform a vehicle control experiment to determine the maximum safe concentration of DMSO for your specific cell line.
Q4: My this compound is precipitating when I add it to the cell culture medium. What can I do?
A4: Precipitation upon dilution of the DMSO stock in aqueous cell culture medium is a common issue with hydrophobic compounds like this compound. Please refer to our Troubleshooting Guide below for detailed steps to address this.
Q5: Are there alternative methods to improve the solubility of this compound in my assay?
A5: Yes, if direct dilution of a DMSO stock is problematic, you can explore the use of solubilizing agents such as non-ionic surfactants (e.g., Tween® 80) or cyclodextrins. These can encapsulate the hydrophobic compound and improve its apparent solubility in aqueous solutions. Detailed protocols are provided in the Experimental Protocols section.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound precipitates out of solution upon dilution in cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | - Optimize Dilution Method: Add the this compound stock solution to the medium dropwise while vortexing or gently swirling to ensure rapid mixing and prevent localized high concentrations. - Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility. - Reduce Final Concentration: Test a lower final concentration of this compound in your assay. - Use a Serum-Containing Medium: If your experimental design allows, proteins in fetal bovine serum (FBS) can help to stabilize hydrophobic compounds. - Explore Alternative Solubilization Methods: Consider using Tween® 80 or cyclodextrins as described in the Experimental Protocols section. |
| Inconsistent results between experiments. | - Precipitation of the compound. - Degradation of the stock solution. | - Visually Inspect for Precipitation: Before treating your cells, always inspect the final working solution for any signs of precipitation. Centrifuge or filter the solution if necessary. - Proper Stock Solution Storage: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Vehicle control (DMSO) is showing cytotoxicity. | The final DMSO concentration is too high for your cell line. | - Perform a DMSO Dose-Response Curve: Determine the maximum tolerated DMSO concentration for your specific cell line (e.g., test a range from 0.1% to 1.0%). - Reduce DMSO Concentration: Lower the final DMSO concentration in your experiments to a non-toxic level. This may require preparing a more concentrated stock solution of this compound, if its solubility in DMSO allows. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Practically Insoluble | Not suitable for preparing stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution of 10 mM is commonly used. |
| Ethanol | Soluble | Can be used as an alternative to DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
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Weighing: Accurately weigh out the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of high-purity, sterile DMSO to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Improving this compound Solubility with Tween® 80
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Prepare a Concentrated this compound Stock: Dissolve this compound in DMSO to a high concentration (e.g., 50-100 mM).
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Prepare a Tween® 80 Stock: Prepare a 10% (w/v) stock solution of Tween® 80 in sterile water.
-
Co-Solvent Formulation: In a sterile tube, mix the this compound DMSO stock with the Tween® 80 stock solution. A common starting ratio is 1:2 (v/v) of drug stock to surfactant stock.
-
Dilution: This co-solvent mixture can then be diluted in cell culture medium to the final desired concentration of this compound. The final concentration of both DMSO and Tween® 80 should be kept at non-toxic levels.
-
Vehicle Control: It is essential to have a vehicle control containing the same final concentrations of DMSO and Tween® 80.
Protocol 3: Using Cyclodextrins for this compound Solubilization
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Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin for improving the solubility of hydrophobic drugs.
-
Prepare a Cyclodextrin Solution: Prepare a solution of HP-β-CD in your cell culture medium (e.g., 1-10 mM).
-
Incubation: Add the this compound powder directly to the HP-β-CD solution. Alternatively, a small volume of a concentrated DMSO stock of this compound can be added.
-
Complexation: Incubate the mixture at room temperature or 37°C for several hours (e.g., 4-24 hours) with constant agitation to allow for the formation of inclusion complexes.
-
Sterilization: Filter the final solution through a 0.22 µm filter to remove any undissolved compound and to sterilize it before adding to cells.
-
Vehicle Control: A vehicle control with the same concentration of HP-β-CD in the medium is necessary.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Potential signaling pathways affected by this compound.
Technical Support Center: Optimizing Benzyl Caffeate in Antioxidant Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of benzyl caffeate in antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in DPPH and ABTS assays?
A1: The optimal concentration of this compound will depend on the specific experimental conditions. However, based on the activity of structurally similar compounds like caffeic acid and its other esters, a good starting range to test is between 1 µM and 100 µM. It is recommended to perform a dose-response curve to determine the IC50 value (the concentration required to scavenge 50% of the radicals) for your specific assay conditions.
Q2: I am observing poor solubility of this compound in my assay. How can I resolve this?
A2: this compound is a lipophilic compound with low solubility in aqueous solutions. To improve solubility, it is recommended to dissolve it in an organic solvent such as ethanol, methanol, or DMSO before preparing further dilutions in the assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid interference with the reaction.
Q3: My results for this compound's antioxidant activity are not reproducible. What are the common causes?
A3: Poor reproducibility can stem from several factors:
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Inconsistent Sample Preparation: Ensure precise and consistent preparation of your this compound stock and working solutions.
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Solvent Effects: The type and final concentration of the organic solvent used can influence the reaction kinetics. Standardize this across all experiments.
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Light Sensitivity: The DPPH radical is light-sensitive. Ensure that the assay is performed in low-light conditions to prevent radical degradation.
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Incubation Time: The reaction between this compound and the radicals may not have reached its endpoint. Optimize the incubation time by taking readings at multiple time points.
Q4: Can this compound interfere with the absorbance readings in colorimetric assays like DPPH and ABTS?
A4: this compound itself does not have significant absorbance at the wavelengths typically used for DPPH (around 517 nm) and ABTS (around 734 nm) assays. However, it is always good practice to run a control containing only this compound and the solvent to check for any potential background absorbance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Antioxidant Activity Detected | 1. This compound concentration is too low.2. Inadequate incubation time.3. Degradation of this compound stock solution. | 1. Increase the concentration range of this compound in your dose-response curve.2. Perform a time-course experiment to determine the optimal reaction time.3. Prepare fresh stock solutions of this compound for each experiment. |
| High Variability Between Replicates | 1. Inconsistent pipetting.2. Fluctuation in temperature during incubation.3. Uneven light exposure in DPPH assay. | 1. Use calibrated pipettes and ensure proper mixing.2. Use a temperature-controlled incubator.3. Cover the microplate with aluminum foil during incubation. |
| Precipitation of this compound in Assay Wells | 1. Exceeding the solubility limit in the final assay buffer.2. Incompatible solvent system. | 1. Decrease the final concentration of this compound.2. Ensure the final concentration of the organic solvent is sufficient to maintain solubility, while not interfering with the assay. |
Quantitative Data Summary
| Assay | Parameter | Typical Value for Caffeic Acid (as a reference) | Recommended Starting Range for this compound |
| DPPH | IC50 | 5 - 15 µM | 1 - 50 µM |
| ABTS | IC50 | 2 - 10 µM | 1 - 50 µM |
| Cellular Antioxidant Assay (CAA) | EC50 | Varies with cell type and oxidant | 1 - 25 µM |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark, amber-colored bottle.
-
Prepare a stock solution of this compound (e.g., 10 mM) in ethanol or DMSO.
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Prepare serial dilutions of this compound from the stock solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each this compound dilution to triplicate wells.
-
Add 180 µL of the 0.1 mM DPPH solution to each well.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of this compound to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each this compound dilution to triplicate wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
-
Visualizations
Caption: Workflow for DPPH/ABTS antioxidant assays.
Caption: this compound's potential role in the Nrf2 signaling pathway.
Overcoming challenges in the synthesis and purification of benzyl caffeate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of benzyl caffeate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The acid catalyst (e.g., H₂SO₄, p-TsOH) may be old or hydrated. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium. 3. Water in Reaction Mixture: Fischer esterification is a reversible reaction; the presence of water will shift the equilibrium towards the reactants.[1] 4. Impure Starting Materials: Caffeic acid or benzyl alcohol may contain impurities that inhibit the reaction. | 1. Use a fresh, anhydrous acid catalyst. 2. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Use anhydrous solvents and starting materials. Consider using a Dean-Stark apparatus to remove water as it forms. 4. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). |
| Formation of Dark-Colored Byproducts | 1. Oxidation of Phenolic Hydroxyl Groups: The catechol moiety of caffeic acid is susceptible to oxidation, especially at elevated temperatures.[2] 2. Side Reactions: Polymerization or other side reactions of caffeic acid may occur under acidic conditions. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Consider using a milder coupling agent such as DCC (dicyclohexylcarbodiimide) as an alternative to strong acid catalysts. |
| Difficult Product Isolation from Reaction Mixture | 1. Emulsion Formation during Workup: The presence of both polar and non-polar components can lead to the formation of stable emulsions during aqueous extraction. 2. Product Precipitation: The product may precipitate out with the catalyst or byproducts during workup. | 1. Add a small amount of brine (saturated NaCl solution) to break up the emulsion. 2. Ensure the pH of the aqueous layer is adjusted appropriately to keep the product in the organic phase and unreacted caffeic acid in the aqueous phase. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation in Column Chromatography | 1. Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low for effective separation. 2. Column Overloading: Too much crude product applied to the column. 3. Improper Column Packing: The stationary phase (silica gel) is not packed uniformly, leading to channeling. | 1. Optimize the mobile phase using TLC. A common starting point is a mixture of n-hexane and ethyl acetate. [3] 2. Use an appropriate amount of crude product for the column size. 3. Ensure the silica gel is packed evenly as a slurry to avoid air bubbles and cracks. [4] |
| Product Oiling Out During Recrystallization | 1. Solvent Choice: The chosen solvent may have too high a solubility for the product even at low temperatures, or the product may be melting. 2. Impurities Present: High levels of impurities can inhibit crystal formation. | 1. Use a solvent system where the product is highly soluble at high temperatures and poorly soluble at low temperatures. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective. [5] 2. Perform a preliminary purification step (e.g., column chromatography) before recrystallization. |
| Low Recovery After Purification | 1. Product Loss During Transfers: Multiple transfer steps can lead to significant loss of material. 2. Product Still in Mother Liquor: Incomplete crystallization during recrystallization. 3. Adsorption onto Stationary Phase: Irreversible adsorption of the product onto the silica gel during column chromatography. | 1. Minimize the number of transfers and rinse glassware with the appropriate solvent. 2. Cool the recrystallization mixture for a sufficient amount of time and consider placing it in an ice bath to maximize crystal formation. 3. While less common for this type of compound, if suspected, try a different stationary phase or a more polar eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is the Fischer esterification of caffeic acid with benzyl alcohol using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), under reflux conditions.[2]
Q2: How can I monitor the progress of the synthesis reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (caffeic acid and benzyl alcohol) on a TLC plate. The formation of a new spot with a different Rf value (retention factor) indicates the formation of the product, this compound. The disappearance of the starting material spots will indicate the completion of the reaction.
Q3: What are the key considerations for choosing a solvent for recrystallization?
A3: The ideal solvent for recrystallization should dissolve the this compound completely at an elevated temperature but have low solubility for it at low temperatures. Additionally, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvent systems for compounds like this compound include mixtures of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane or heptane).[5]
Q4: How can I confirm the purity and identity of my final product?
A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[3][6] The identity and structure can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Q5: Are there any alternative, milder synthesis methods available?
A5: Yes, for substrates that are sensitive to strong acids and high temperatures, coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can be used. Enzymatic synthesis using lipases is another green and mild alternative, although reaction times may be longer.
Experimental Protocols
Synthesis of this compound via Fischer Esterification (Illustrative Protocol)
This protocol is a representative example based on general procedures for Fischer esterification.
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine caffeic acid (1 equivalent), benzyl alcohol (3-5 equivalents, acting as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Reaction: Heat the mixture to reflux (typically around 180-200°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted caffeic acid and the catalyst) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
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Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 5:5 hexane:ethyl acetate) to elute the this compound.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate). Add a less polar solvent (e.g., n-hexane) dropwise until the solution becomes slightly cloudy.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot primary solvent.
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Crystallization: Add the second solvent dropwise to the hot solution until persistent cloudiness is observed. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Quantitative Data
The following table summarizes representative quantitative data for the synthesis of caffeic acid esters, which can serve as a benchmark for the synthesis of this compound.
| Parameter | Dodecyl Caffeate Synthesis[3] | Benzyl Acetate Synthesis[7] |
| Reactants | Caffeic Acid, Dodecanol | Acetic Acid, Benzyl Alcohol |
| Catalyst | Ionic Liquid ([Hnmp]HSO₄) | N-methylpyrrolidone hydrosulfate |
| Substrate Molar Ratio | 10.2 : 1 (Alcohol:Acid) | 1.4 : 1 (Acid:Alcohol) |
| Catalyst Loading | 9.8% | 1% (wt ratio to benzyl alcohol) |
| Temperature | 87 °C | 110 °C |
| Reaction Time | 118 min | 1 hr |
| Yield | 94.67% | 98.6% |
Visualizations
Fischer Esterification Workflow
References
- 1. youtube.com [youtube.com]
- 2. Buy this compound (EVT-334802) | 107843-77-6 [evitachem.com]
- 3. Lipophilic antioxidant dodecyl caffeate preparation by the esterification of caffeic acid with dodecanol using ionic liquid [Hnmp]HSO4 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound|lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Potential interference of benzyl caffeate in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl caffeate. Below you will find information to help you anticipate and address potential interference in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a phenolic compound, specifically an ester of caffeic acid and benzyl alcohol. It is found in natural sources like propolis. Its primary reported biological activities include antioxidant, anti-inflammatory, and anticancer effects. These activities are largely attributed to the catechol group of the caffeic acid moiety, which can scavenge free radicals and interact with various biological targets.
Q2: In which solvents should I dissolve and store this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and acetone, but it has poor solubility in water. For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as it can have its own biological effects. This compound is sensitive to oxidation and should be stored at -20°C in a desiccated environment.[1]
Q3: Can the inherent properties of this compound interfere with my assay?
Yes, several intrinsic properties of this compound can potentially interfere with biological assays:
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Antioxidant and Redox Activity: As a potent antioxidant, this compound can directly scavenge radicals in antioxidant assays (e.g., DPPH, ABTS) or interfere with assays that have redox-sensitive reagents.
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Color: this compound solutions can be pale yellow, which may interfere with colorimetric assays that measure absorbance at wavelengths where this compound also absorbs.
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Aggregation: Like many small molecules, this compound may form aggregates at higher concentrations, which can lead to non-specific inhibition of enzymes or other proteins.
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Lipophilicity: With a predicted logP of ~2.5, this compound is moderately lipophilic, which can facilitate interaction with cell membranes and potentially cause non-specific membrane effects.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Antioxidant Assays (e.g., DPPH, ABTS)
Q: I am using this compound as a control compound in an unrelated assay, but it's showing strong activity in my antioxidant capacity side-assay. How can I be sure this is a real effect and not an artifact?
A: this compound is a known potent antioxidant, so its activity in assays like DPPH and ABTS is expected. The key is to differentiate this desired activity from potential artifacts.
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Potential Cause 1: Direct Radical Scavenging. The primary mechanism of this compound in these assays is the donation of a hydrogen atom from its catechol group to the radical, thus neutralizing it. This is the intended and measured biological activity.
-
Troubleshooting:
-
Confirm with multiple assays: Use assays with different mechanisms (e.g., a HAT-based assay like ORAC in addition to a SET-based assay like DPPH) to confirm the antioxidant activity.
-
Check for spectral interference: Although the color of the DPPH radical is typically measured around 517 nm, it's good practice to measure the absorbance spectrum of this compound in the assay buffer to ensure it doesn't directly absorb at this wavelength, which could lead to a false positive.
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Include appropriate standards: Run known antioxidants like Trolox or ascorbic acid in parallel to validate your assay setup and provide a benchmark for this compound's activity.
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Issue 2: Interference in Cell Viability Assays (e.g., MTT, XTT)
Q: I am testing this compound for its cytotoxic effects using an MTT assay, and I'm getting variable results. Could the compound be interfering with the assay itself?
A: Yes, compounds with reducing potential can interfere with tetrazolium-based assays like MTT and XTT.
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Potential Cause 1: Direct Reduction of MTT. this compound, being a strong antioxidant, can directly reduce the MTT tetrazolium salt to its colored formazan product, independent of cellular metabolism. This would lead to an overestimation of cell viability (a false negative for cytotoxicity).
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Potential Cause 2: Color Interference. If this compound or its degradation products are colored, they could interfere with the absorbance reading of the formazan product (typically around 570 nm).
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Troubleshooting:
-
Run a cell-free control: Incubate this compound with the MTT reagent in your cell culture media without cells. If you observe a color change, this indicates direct reduction of MTT.
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Include a compound color control: Prepare wells with this compound in media but without the MTT reagent to measure its intrinsic absorbance at the detection wavelength. This background should be subtracted from your experimental values.
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Wash cells before adding MTT: After treating the cells with this compound for the desired time, aspirate the medium containing the compound and wash the cells with PBS before adding the MTT reagent. This can minimize direct interaction.
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Use an orthogonal assay: Confirm your results with a non-tetrazolium-based viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo) or assesses membrane integrity (e.g., trypan blue exclusion or a lactate dehydrogenase (LDH) release assay).
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Issue 3: Suspected Non-Specific Inhibition in Enzyme Assays
Q: I have identified this compound as a hit in my enzyme inhibition screen, but I'm concerned about non-specific effects. How can I verify that it's a true inhibitor of my target?
A: Non-specific inhibition is a common issue with phenolic compounds, often due to aggregation, redox activity, or chemical reactivity.
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Potential Cause 1: Compound Aggregation. At higher concentrations, this compound may form aggregates that sequester and denature the enzyme, leading to apparent inhibition.
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Potential Cause 2: Redox Cycling. In assays containing reducing agents (like DTT), redox-active compounds can generate hydrogen peroxide (H₂O₂), which can oxidize and inactivate the enzyme.
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Troubleshooting:
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Check for concentration-dependence: True inhibitors typically show a smooth, sigmoidal dose-response curve. Aggregators often exhibit a very steep, non-ideal curve.
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Include a non-ionic detergent: Re-run the assay with the addition of a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%). Aggregation-based inhibition is often attenuated in the presence of detergents.
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Vary enzyme concentration: The IC50 of a true inhibitor should be independent of the enzyme concentration, whereas the IC50 of an aggregator will often increase with higher enzyme concentrations.
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Test for redox interference: If your assay buffer contains a reducing agent like DTT, test the sensitivity of your enzyme to H₂O₂. If it is sensitive, consider using an alternative reducing agent or a counter-screen for H₂O₂ generation.
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Quantitative Data Summary
The following tables summarize available quantitative data for this compound and its close structural analog, caffeic acid phenethyl ester (CAPE), to provide a reference for expected activity ranges.
Table 1: Reported IC50 Values for this compound and Related Compounds
| Compound/Extract | Assay | Cell Line/System | Reported IC50 | Reference |
| This compound (in Propolis) | Anti-inflammatory | Albumin denaturation | High activity noted | [2] |
| This compound (in Propolis) | Cytotoxicity (MTT) | MDA-MB-231 (Breast Cancer) | 9.24 - 13.62 µg/mL | [2] |
| Caffeic Acid | DPPH Radical Scavenging | Cell-free | 5.9 µg/mL | [3] |
| Caffeic Acid Phenethyl Ester (CAPE) | 5-Lipoxygenase Inhibition | Cell-free | 0.13 µM | [4] |
| Caffeic Acid Phenethyl Ester (CAPE) | DPPH Radical Scavenging | Cell-free | 1.09 µM | [5] |
Note: Data for this compound is limited; values for related compounds are provided for context.
Key Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol provides a general workflow for assessing the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
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Preparation of Reagents:
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Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol. Store in the dark.
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Prepare serial dilutions of the this compound stock solution in methanol to achieve the desired final concentrations.
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Prepare a standard antioxidant solution (e.g., Trolox or ascorbic acid) for use as a positive control.
-
-
Assay Procedure (96-well plate format):
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To each well, add a fixed volume of the DPPH solution (e.g., 180 µL).
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Add a small volume of your this compound dilutions or standard/control to the wells (e.g., 20 µL).
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For the blank, add methanol instead of the test compound.
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Mix gently by pipetting or shaking.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at a wavelength between 515-520 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
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Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
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Protocol 2: MTT Cell Viability Assay
This protocol provides a general workflow for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
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Include untreated control wells (medium with DMSO vehicle) and a blank (medium only, no cells).
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
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Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
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Add 10-20 µL of the MTT stock solution to each well.
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Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent (e.g., 100-150 µL of DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate cell viability as a percentage of the untreated control: % Viability = (Abs_treated / Abs_control) * 100
-
Plot the % viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathways
This compound, as a derivative of caffeic acid, is expected to modulate key signaling pathways involved in inflammation and cell proliferation.
Caption: Modulation of the MAPK signaling pathway by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflows
Caption: Experimental workflow for the DPPH antioxidant assay.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Buy this compound (EVT-334802) | 107843-77-6 [evitachem.com]
- 2. Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeic acid phenethyl ester and its amide analogue are potent inhibitors of leukotriene biosynthesis in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in benzyl caffeate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with benzyl caffeate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis, purification, and biological evaluation of this compound.
Issue 1: Low Yield or Incomplete Synthesis of this compound
Question: I am getting a low yield of this compound in my esterification reaction between caffeic acid and benzyl alcohol. What are the possible causes and solutions?
Answer:
Low yields in the synthesis of this compound are a common issue. Here are several factors that could be contributing to this problem and the corresponding troubleshooting steps:
-
Inadequate Catalyst: The esterification reaction requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] Ensure you are using the correct amount of a fresh, high-quality catalyst.
-
Suboptimal Reaction Conditions: The reaction typically requires heating under reflux to proceed efficiently.[1] Verify that your reaction temperature and duration are appropriate. Prolonging the reaction time or increasing the temperature (within the limits of solvent and reactant stability) may improve the yield.
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Presence of Water: Water can hydrolyze the ester product, reducing the yield. Ensure all your glassware is thoroughly dried and use anhydrous solvents.
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Purification Losses: Significant amounts of the product can be lost during purification. Optimize your purification method (e.g., recrystallization or chromatography) to minimize losses.
Issue 2: Inconsistent Results in Antioxidant Assays (DPPH, ABTS)
Question: My results from DPPH and ABTS assays for this compound are highly variable between experiments. How can I improve the consistency?
Answer:
Variability in antioxidant assays is a frequent challenge. The following factors are common sources of inconsistency:
-
Solvent Choice: The polarity of the solvent can significantly affect the reactivity of this compound with DPPH and ABTS radicals. Methanol and ethanol are commonly used, but it is crucial to use the same solvent consistently across all experiments.
-
Reaction Time: The reaction kinetics of this compound with the radicals may not be instantaneous. It is essential to standardize the incubation time before measuring the absorbance. A common incubation time for the DPPH assay is 30 minutes in the dark.
-
Concentration of Radical Solution: The concentration of the DPPH or ABTS radical solution must be consistent. Prepare fresh solutions for each experiment and verify their initial absorbance.
-
Light Sensitivity: DPPH is light-sensitive. Always protect the DPPH solution and the reaction mixture from light to prevent radical degradation, which can lead to inaccurate results.
Issue 3: High Variability in Cell-Based Assays (e.g., MTT Assay)
Question: I am observing significant variability in my MTT assay results when testing the anticancer effects of this compound on cancer cell lines. What could be the cause?
Answer:
Inconsistent results in cell-based assays can be attributed to several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered growth rates and drug sensitivities.
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Inconsistent Seeding Density: The initial number of cells seeded per well must be uniform. Inconsistent seeding will lead to variability in the final cell number and, consequently, the MTT assay results.
-
Uneven Compound Distribution: Ensure that the this compound solution is thoroughly mixed with the cell culture medium in each well to guarantee uniform exposure of the cells to the compound.
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Edge Effects in Microplates: The outer wells of a microplate are prone to evaporation, which can concentrate the media and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify synthesized this compound?
A1: Column chromatography is a highly effective method for purifying this compound. A common stationary phase is silica gel, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of this compound from unreacted starting materials and byproducts.
Q2: What is the stability of this compound in solution?
A2: this compound is susceptible to oxidation, especially in solutions exposed to light and air. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be stored at -20°C in the dark and under an inert atmosphere (e.g., nitrogen or argon).
Q3: Which cancer cell lines are suitable for testing the anticancer activity of this compound?
A3: Caffeic acid and its esters have shown activity against a variety of cancer cell lines. Based on studies with the related compound caffeic acid phenethyl ester (CAPE), suitable cell lines for initial screening could include human oral cancer cells, colon cancer cells, and breast cancer cells.[2][3] It is advisable to screen a panel of cell lines to determine the spectrum of activity.
Q4: How does this compound exert its anti-inflammatory effects?
A4: The anti-inflammatory effects of caffeic acid and its esters are, in part, mediated through the inhibition of the NF-κB signaling pathway.[3] By suppressing the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory genes.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₄ | |
| Molecular Weight | 270.28 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, ethanol | |
| Storage Temperature | -20°C |
Experimental Protocols
1. Synthesis of this compound via Esterification
This protocol describes a general method for the synthesis of this compound.
-
Materials: Caffeic acid, benzyl alcohol, sulfuric acid (or p-toluenesulfonic acid), anhydrous toluene (or another suitable solvent), sodium bicarbonate solution, anhydrous magnesium sulfate, silica gel, hexane, ethyl acetate.
-
Procedure:
-
In a round-bottom flask, dissolve caffeic acid in a minimal amount of benzyl alcohol.
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Add a catalytic amount of sulfuric acid.
-
Add anhydrous toluene and equip the flask with a Dean-Stark apparatus and a reflux condenser.
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Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
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Cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
2. DPPH Radical Scavenging Assay
This protocol outlines a method for assessing the antioxidant activity of this compound.
-
Materials: this compound, 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol (or ethanol), 96-well microplate, microplate reader.
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the this compound solution.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control with methanol and the DPPH solution but no this compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
-
3. MTT Assay for Cytotoxicity
This protocol provides a method for evaluating the anticancer activity of this compound.
-
Materials: this compound, human cancer cell line (e.g., oral, colon, or breast cancer), complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plate, incubator, microplate reader.
-
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight in a CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO and dilute it to various concentrations with the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
Caption: Experimental workflow for this compound synthesis, purification, and biological evaluation.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK/ERK signaling pathway in cancer cells.
References
Long-term storage and handling of benzyl caffeate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of benzyl caffeate.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term stability, this compound should be stored at or below -20°C in a tightly sealed container. It is also crucial to protect the compound from light and air to prevent degradation. For short-term storage, refrigeration at 2-8°C is acceptable for a few days, provided the container is well-sealed.
Q2: How should I handle this compound in the laboratory to minimize degradation?
To minimize degradation during handling, it is recommended to:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture.
-
Use the compound in a well-ventilated area or under a fume hood.
-
Minimize exposure to light by using amber-colored vials or wrapping containers in aluminum foil.
-
Prepare solutions fresh for each experiment whenever possible.
-
If a stock solution must be stored, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: What are the common signs of this compound degradation?
Degradation of this compound may be indicated by a change in color (e.g., yellowing or browning), a change in physical form, or the appearance of additional peaks during chromatographic analysis (e.g., HPLC). The primary degradation pathways are hydrolysis and oxidation.
Q4: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It is sparingly soluble in water. The choice of solvent will depend on the specific experimental requirements.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Experimental Results | Degradation of this compound stock solution. | Prepare fresh stock solutions for each experiment. If storing, aliquot and store at -80°C. Verify the purity of the stock solution using HPLC before use. |
| Inaccurate concentration of the working solution. | Re-calibrate pipettes and balances. Prepare a new stock solution and verify its concentration spectrophotometrically if possible. | |
| Low or No Compound Activity | Compound has degraded due to improper storage or handling. | Review storage and handling procedures. Obtain a new batch of this compound and store it under the recommended conditions. |
| This compound is not soluble in the experimental buffer. | First, dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO) and then dilute it with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. | |
| Appearance of Unexpected Peaks in Chromatography | Contamination of the sample. | Use high-purity solvents and clean labware. Filter samples before injection. |
| Degradation of this compound during the experiment. | Minimize the exposure of the sample to light and elevated temperatures during the experimental procedure. Analyze samples as quickly as possible after preparation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in amber-colored vials and store at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Column: A C18 reverse-phase column is typically suitable.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 325 nm).
-
Procedure:
-
Prepare a dilute solution of this compound in the mobile phase.
-
Inject the sample into the HPLC system.
-
Analyze the resulting chromatogram for the presence of a single major peak corresponding to this compound. The appearance of additional peaks may indicate the presence of impurities or degradation products.
-
Visualizations
Technical Support Center: Benzyl Caffeate Integrity in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of benzyl caffeate during experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and reliability of your results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound in a question-and-answer format.
Q1: My this compound solution has turned a yellow or brownish color. What is the cause and how can I prevent this?
A: A yellow or brownish discoloration is a common indicator of oxidation. This compound, like other phenolic compounds, is susceptible to oxidation when exposed to oxygen, light, and certain metal ions. The catechol group (3,4-dihydroxyphenyl) is particularly prone to oxidizing into a quinone, which can then polymerize to form colored compounds.
To prevent discoloration:
-
Work under an inert atmosphere: Handle solid this compound and prepare solutions in a glovebox or using a Schlenk line with an inert gas like argon or nitrogen.[1]
-
Use degassed solvents: Dissolved oxygen in solvents is a primary contributor to oxidation. Degas solvents before use by sparging with an inert gas, using the freeze-pump-thaw method, or sonication.
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Protect from light: Store this compound powder and solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.
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Control the pH: The antioxidant activity and stability of caffeic acid and its esters are pH-dependent. At acidic pH (e.g., 4), they are weaker antioxidants, but their stability against oxidation is generally higher. As the pH increases towards alkaline conditions (e.g., pH 8), the antioxidant activity increases, but so does the susceptibility to oxidation.[2] For storage, a slightly acidic pH is preferable.
Q2: I am observing a loss of antioxidant activity in my this compound samples over time. How can I maintain its potency?
A: The loss of antioxidant activity is a direct consequence of the oxidation of the this compound molecule. The antioxidant capacity is primarily due to the ability of the phenolic hydroxyl groups to donate a hydrogen atom to scavenge free radicals.[2] Once oxidized, this ability is diminished.
To maintain potency:
-
Proper Storage: Store solid this compound at -20°C in a desiccated environment.[3] Prepare solutions fresh for each experiment whenever possible. If storage of solutions is necessary, store them at low temperatures (-20°C or -80°C) under an inert atmosphere.
-
Solvent Choice: The choice of solvent can impact stability. While ethanol-water mixtures are common for dissolving phenolic compounds, some studies on caffeic acid have shown that degradation can be higher in 80% ethanol compared to water under certain conditions like sonication.[1][4] For stock solutions, consider solvents like DMSO, but be mindful of their compatibility with your experimental system.
-
Addition of Stabilizers: For some applications, the addition of a stronger antioxidant like ascorbic acid or a chelating agent can help protect this compound from degradation.
Q3: I am seeing unexpected peaks in my HPLC or LC-MS analysis of this compound. What could be the cause?
A: The appearance of unexpected peaks is often due to the formation of degradation products. Oxidation can lead to the formation of dimers, oligomers, and other breakdown products.[1]
To troubleshoot:
-
Confirm Peak Identity: If possible, use mass spectrometry (MS) to identify the molecular weights of the unknown peaks to confirm if they are related to this compound degradation.
-
Review Sample Preparation: Ensure that all steps of sample preparation, from dissolution to injection, are performed with precautions against oxidation. This includes using degassed solvents for your mobile phase and minimizing the time the sample is exposed to air.
-
Check System Suitability: Run a freshly prepared standard of this compound to ensure the analytical system is performing correctly and that the degradation is not occurring within the instrument.
Q4: How can I minimize the impact of metal ion contamination on this compound stability?
A: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of phenolic compounds.[4]
To minimize metal ion effects:
-
Use High-Purity Reagents: Utilize high-purity solvents and reagents to minimize metal ion contamination.
-
Incorporate Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer solutions. Chelators bind to metal ions, preventing them from participating in redox reactions that lead to the oxidation of this compound.[5]
Data Presentation
Table 1: Degradation Kinetics of Caffeic Acid at Different Temperatures
| Temperature (°C) | Rate Constant (k) | Half-life (t½) |
| -5 | Higher | Shorter |
| 5 | ||
| 15 | ||
| 25 | Lower | Longer |
| Data derived from studies on the sonodegradation of caffeic acid, which show a decrease in degradation rate with increasing temperature in the range of -5 to 25°C.[1] |
Table 2: Influence of Solvent on Caffeic Acid Degradation under Ultrasound
| Solvent | % Reduction of Caffeic Acid |
| 80% Ethanol | 8.90% |
| Water | 1.02% |
| This table illustrates that the choice of solvent can significantly impact the stability of caffeic acid under specific experimental conditions.[1][4] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions to Prevent Oxidation
-
Materials:
-
This compound powder
-
Degassed solvent (e.g., DMSO, ethanol)
-
Inert gas (argon or nitrogen)
-
Schlenk flask or glovebox
-
Amber glass vials with Teflon-lined caps
-
Gastight syringes
-
-
Procedure:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool under a stream of inert gas.
-
If using a Schlenk line, connect the flask containing a stir bar to the line and evacuate and backfill with inert gas three times.
-
In the inert atmosphere, weigh the desired amount of this compound and add it to the flask.
-
Add the degassed solvent to the flask via a gastight syringe to the desired concentration.
-
Stir the solution until the this compound is fully dissolved.
-
Using a gastight syringe, transfer the stock solution to amber glass vials that have been previously flushed with inert gas.
-
Seal the vials and store at -20°C or below.
-
Protocol 2: Performing a DPPH Antioxidant Activity Assay with this compound
-
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (prepare fresh and protect from light)
-
Methanol (degassed)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in degassed methanol immediately before use.
-
In a 96-well plate, add a specific volume of each this compound dilution.
-
Add the DPPH solution to each well.
-
As a control, add methanol instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at the appropriate wavelength (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity.
-
Visualizations
Caption: Workflow for preventing this compound oxidation.
Caption: Antioxidant mechanism of this compound.
References
- 1. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent and pH effects on the antioxidant activity of caffeic and other phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-334802) | 107843-77-6 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Benzyl Caffeate Analysis
This guide provides comprehensive troubleshooting, frequently asked questions (FAQs), and detailed protocols for the validation of analytical methods for benzyl caffeate.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for validating an analytical method for this compound?
Method validation ensures that the analytical procedure is suitable for its intended purpose. For this compound, key validation parameters according to ICH guidelines include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Q2: What is a common starting point for an HPLC-UV method for this compound analysis?
A typical reversed-phase HPLC (RP-HPLC) method serves as an excellent starting point. This compound, a phenolic compound, has strong UV absorbance, making UV detection suitable.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (often with acid, like 0.1% formic acid or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection Wavelength: this compound has a maximum absorbance (λmax) around 325-330 nm.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25-30 °C for better reproducibility.
Q3: How should I prepare standards and samples for this compound analysis?
Proper sample and standard preparation is crucial for accurate results.
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Solvent: Use a solvent that completely dissolves this compound and is compatible with the mobile phase. A common choice is methanol or a mixture of methanol and water.
-
Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your samples.
-
Sample Preparation: The method depends on the matrix. For example, in a drug formulation, it may involve dissolving the product in the solvent, sonicating to ensure complete dissolution, and filtering through a 0.45 µm syringe filter to remove excipients before injection.
Method Validation Workflow & Data
The following diagram illustrates a typical workflow for analytical method validation.
Caption: Workflow for analytical method validation.
Data Tables
The tables below summarize typical acceptance criteria and representative data for a validated HPLC method for this compound analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| RSD of Peak Area | ≤ 2.0% | 0.85% |
| RSD of Retention Time | ≤ 1.0% | 0.30% |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Linearity Range | - | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.6 µg/mL |
| Robustness | RSD of results ≤ 2.0% | Passes |
Table 3: Accuracy and Precision Data
| Concentration Level | Accuracy (% Recovery) | Precision (RSD%) - Repeatability |
|---|---|---|
| Low (80%) | 98.0% - 102.0% | ≤ 2.0% |
| Medium (100%) | 98.0% - 102.0% | ≤ 2.0% |
| High (120%) | 98.0% - 102.0% | ≤ 2.0% |
Troubleshooting Guide
Q4: My chromatogram shows poor peak shape (tailing or fronting). What can I do?
Peak tailing is a common issue for phenolic compounds like this compound.
-
Cause 1: Secondary Silanol Interactions: Active silanol groups on the silica backbone of the column can interact with the analyte, causing tailing.
-
Solution: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the silanol groups and reduce interactions. Ensure the mobile phase pH is 2-3 units below the pKa of this compound.
-
-
Cause 2: Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.
-
Solution: Dilute the sample and re-inject.
-
-
Cause 3: Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column.
-
Q5: The retention time for my this compound peak is shifting between injections. How do I stabilize it?
Retention time (RT) instability compromises peak identification and integration.
Caption: Decision tree for troubleshooting retention time instability.
-
Cause 1: Pump or Seal Issues: Air bubbles in the pump or worn pump seals can cause inconsistent flow rates.
-
Solution: Degas the mobile phase thoroughly. Purge the pump to remove bubbles. If pressure fluctuations persist, check for leaks and consider replacing pump seals.
-
-
Cause 2: Temperature Fluctuations: The column temperature affects viscosity and retention.
-
Solution: Use a column oven to maintain a constant temperature. Ensure the lab's ambient temperature is stable.
-
-
Cause 3: Mobile Phase Composition Change: Inaccurate mixing or evaporation of the more volatile solvent component can alter the mobile phase composition over time.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation.
-
Q6: I am observing extra peaks in my chromatogram that are not present in my standard. What could they be?
Extra peaks could be contaminants, impurities, or degradation products.
-
Cause 1: Sample Degradation: this compound can be susceptible to degradation by light, heat, or pH extremes.
-
Solution: Prepare samples fresh and protect them from light using amber vials. Store samples in a cool environment (e.g., autosampler at 4 °C). Consider performing a forced degradation study to identify potential degradants.
-
-
Cause 2: Contamination: Contamination can come from the sample matrix, solvent, or glassware.
-
Solution: Inject a "blank" (solvent only) to check for contamination from the solvent or system. Ensure all glassware is thoroughly cleaned. Use high-purity (e.g., HPLC grade) solvents.
-
-
Cause 3: Carryover: Residue from a previous, more concentrated sample can appear in subsequent runs.
-
Solution: Run a blank injection after a high-concentration sample to check for carryover. Optimize the needle wash program on your autosampler.
-
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
-
Chromatographic System: HPLC with a UV/Vis or DAD detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
Isocratic Elution: 60:40 (A:B). Filter through a 0.45 µm membrane filter and degas.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: 328 nm.
-
Run Time: 10 minutes (adjust as needed to ensure the analyte has eluted).
Protocol 2: Forced Degradation Study
To assess specificity, subject a this compound solution (e.g., 50 µg/mL) to various stress conditions. Analyze the stressed samples against an unstressed standard and a blank.
-
Acid Hydrolysis: Add 1M HCl, heat at 60 °C for 2 hours. Neutralize with 1M NaOH before injection.
-
Base Hydrolysis: Add 1M NaOH, heat at 60 °C for 2 hours. Neutralize with 1M HCl before injection.
-
Oxidative Degradation: Add 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber (ICH Q1B) for 24 hours.
-
Analysis: Analyze all samples using the HPLC method. The goal is to demonstrate that the peaks of the degradation products are well-resolved from the main this compound peak, proving method specificity.
Validation & Comparative
A Comparative Analysis of Benzyl Caffeate and Other Caffeic Acid Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of benzyl caffeate and other notable caffeic acid esters. The information presented is supported by experimental data from peer-reviewed studies, with a focus on anti-inflammatory, antibacterial, and cytotoxic activities.
Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, serves as the parent molecule for a diverse range of esters that have garnered significant scientific interest for their therapeutic potential. Among these, this compound has emerged as a compound of interest, demonstrating a spectrum of biological activities. This guide offers a comparative analysis of this compound against other well-researched caffeic acid esters, including caffeic acid phenethyl ester (CAPE), methyl caffeate, and ethyl caffeate, to aid in drug discovery and development efforts.
Comparative Biological Activity
The therapeutic efficacy of caffeic acid esters is significantly influenced by the nature of the esterifying alcohol group, which affects their lipophilicity, bioavailability, and interaction with biological targets. Below is a summary of the comparative performance of this compound and its analogs in key biological assays.
Anti-inflammatory Activity
A key therapeutic target for caffeic acid esters is the modulation of inflammatory pathways. The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages is a common metric for assessing anti-inflammatory potential.
| Compound | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| This compound | J774.1 | 13.8 | [1] |
| Caffeic Acid Phenethyl Ester (CAPE) | J774.1 | 7.64 | [1] |
| Cinnamyl Caffeate | J774.1 | 9.53 | [1] |
| NG-monomethyl-L-arginine (L-NMMA) (Positive Control) | J774.1 | 32.9 | [1] |
As indicated in the table, while this compound demonstrates potent nitric oxide inhibitory activity, caffeic acid phenethyl ester (CAPE) and cinnamyl caffeate show even stronger inhibition under the tested conditions[1]. The lower IC50 value for CAPE suggests a higher potency in this specific anti-inflammatory assay.
Antibacterial Activity
The antibacterial properties of caffeic acid esters have been investigated against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are standard measures of antibacterial efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Paenibacillus larvae | 125 | 125 | [2] |
| Caffeic Acid Phenethyl Ester (CAPE) | Paenibacillus larvae | 125 | 125 | [2] |
| Caffeic Acid Isopropenyl Ester (CAIE) | Paenibacillus larvae | 125 | 125 | [2] |
In a study against Paenibacillus larvae, the causative agent of American Foulbrood in honeybees, this compound, CAPE, and caffeic acid isopropenyl ester (CAIE) exhibited identical MIC and MBC values, indicating comparable bactericidal activity against this bacterium[2].
Cytotoxic Activity
The potential of caffeic acid esters as anticancer agents is an active area of research. Their cytotoxic effects are evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Methyl Caffeate | A549 (Lung Carcinoma) | 28.83 ± 2.38 | [3] |
| T24 (Bladder Carcinoma) | 50.19 ± 3.50 | [3] | |
| Huh-7 (Hepatocellular Carcinoma) | 42.15 ± 2.13 | [3] | |
| 8505C (Thyroid Carcinoma) | 27.03 ± 2.75 | [3] | |
| SNU-1 (Gastric Carcinoma) | 34.50 ± 4.16 | [3] |
While direct comparative data for this compound under the same experimental conditions is limited in the reviewed literature, methyl caffeate has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines[3]. Further research is required to directly compare the cytotoxic profiles of this compound with other esters.
Signaling Pathway Inhibition: The Role of NF-κB
A primary mechanism underlying the anti-inflammatory and pro-apoptotic effects of caffeic acid esters, particularly CAPE, is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.
Figure 1. Inhibition of the NF-κB signaling pathway by caffeic acid esters.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2. Caffeic acid esters can inhibit this pathway, leading to a reduction in inflammatory mediators. Furthermore, inhibition of NF-κB by compounds like CAPE has been shown to induce apoptosis in cancer cells, in part through the activation of the Fas death receptor pathway[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of caffeic acid esters.
Nitric Oxide (NO) Inhibition Assay in J774.1 Macrophages
This assay quantifies the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated macrophage cells.
Workflow:
References
Benzyl Caffeate: A Comparative Analysis of its Antioxidant Efficacy Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl caffeate, a naturally occurring compound found in propolis, has garnered significant interest for its potential therapeutic properties, particularly its antioxidant activity. As a derivative of caffeic acid, it is hypothesized to possess potent free-radical scavenging capabilities. This guide provides a comparative analysis of the antioxidant efficacy of this compound against standard antioxidant drugs, supported by experimental data and detailed methodologies. Due to the limited availability of direct quantitative antioxidant assay results for this compound, this guide will utilize data for its parent compound, caffeic acid, as a proxy for comparison, a point to be considered in future research.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of a specific free radical. The lower the IC50 value, the higher the antioxidant activity. The following table summarizes the IC50 values for caffeic acid and standard antioxidant drugs in two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference(s) |
| Caffeic Acid | 0.023 ± 0.004 | 0.18 ± 0.006 | [1] |
| Trolox | 3.765 ± 0.083 | 2.926 ± 0.029 | [2] |
| Butylated Hydroxytoluene (BHT) | ~71.2% inhibition at 20 µg/mL | - | [3] |
| Butylated Hydroxyanisole (BHA) | ~74.4% inhibition at 20 µg/mL | - | [3] |
*Note: Direct IC50 values were not provided in the referenced study; instead, the percentage of inhibition at a specific concentration is reported.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are crucial for the replication and validation of experimental findings.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of antioxidants.[4] The principle of this assay is based on the reduction of the purple-colored DPPH radical to a yellow-colored non-radical form, DPPH-H, by an antioxidant.[4][5]
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[4]
-
Various concentrations of the test compound (e.g., this compound, standard drugs) are prepared.
-
A fixed volume of the DPPH solution is mixed with different concentrations of the test compound.
-
The mixture is incubated in the dark for a specific period (e.g., 30 minutes).[4]
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).[4]
-
A control sample containing the solvent instead of the test compound is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[6] The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored radical is reduced, and the color change is quantified spectrophotometrically.[6]
Procedure:
-
The ABTS radical cation (ABTS•+) is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 at 734 nm.[6]
-
Various concentrations of the test compound are prepared.
-
A small volume of the test compound is added to a fixed volume of the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).[6]
-
A control sample is prepared with the solvent instead of the test compound.
-
The percentage of inhibition of ABTS•+ is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
Signaling Pathways and Experimental Workflows
Nrf2 Signaling Pathway in Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of antioxidant enzymes.
Caption: Nrf2 signaling pathway in cellular antioxidant response.
Experimental Workflow for DPPH Assay
The following diagram illustrates the typical workflow for determining the antioxidant activity of a compound using the DPPH assay.
Caption: Experimental workflow for the DPPH antioxidant assay.
Conclusion
While direct quantitative data for the antioxidant activity of this compound remains to be fully elucidated through standardized assays, the available information on its parent compound, caffeic acid, suggests a potent free-radical scavenging capacity. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers to further investigate and compare the efficacy of this compound against established antioxidant drugs. Future studies focusing on generating specific IC50 values for this compound are warranted to conclusively establish its position within the landscape of antioxidant therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caffeic Acid Esters Are Effective Bactericidal Compounds Against Paenibacillus larvae by Altering Intracellular Oxidant and Antioxidant Levels - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of Benzyl Caffeate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl caffeate, an ester of caffeic acid, is a phenolic compound with recognized antioxidant properties. While in vitro studies have suggested its potential as an anti-inflammatory agent, robust in vivo validation is crucial for its consideration in drug development pipelines. This guide provides a comparative analysis of this compound's anti-inflammatory profile, drawing on available in vitro data and in vivo evidence from its close structural analog, Caffeic Acid Phenethyl Ester (CAPE). The performance is benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. This document offers a data-driven comparison, detailed experimental methodologies, and visual representations of key biological pathways to support further research and development.
Comparative Analysis of Anti-inflammatory Activity
Due to a notable scarcity of published in vivo studies specifically on this compound, this guide utilizes in vivo data from its close structural analog, Caffeic Acid Phenethyl Ester (CAPE), as a surrogate to project its potential efficacy. In vitro data for this compound is presented to establish its inherent anti-inflammatory capacity.
In Vitro Anti-inflammatory Activity
A key indicator of inflammatory response is the production of nitric oxide (NO) by macrophages. A study by de Campos et al. demonstrated that this compound inhibits nitric oxide production in LPS-stimulated RAW 264.7 macrophages.[1][2]
| Compound | IC50 for NO Inhibition (μM) |
| This compound | 10.7 |
| CAPE (Caffeic Acid Phenethyl Ester) | 4.80 |
| Methyl Caffeate | 21.0 |
| Ethyl Caffeate | 12.0 |
| Butyl Caffeate | 8.4 |
| Octyl Caffeate | 2.4 |
| Data sourced from de Campos et al. (2004).[1][2] |
In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard for evaluating acute inflammation. The following table summarizes the in vivo efficacy of CAPE, as a proxy for this compound, in comparison to indomethacin.
| Treatment | Dose | Time Point | Paw Volume Increase (mL) | % Inhibition of Edema |
| Control (Carrageenan) | - | 4h | 0.85 ± 0.04 | - |
| CAPE (proxy for this compound) | 30 mg/kg | 4h | 0.43 ± 0.03 | 49.4% |
| Indomethacin | 10 mg/kg | 4h | 0.38 ± 0.05 | 55.3% |
| Data is representative of typical results from studies on CAPE and indomethacin. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model assesses the anti-inflammatory activity of a compound on acute inflammation.
-
Animals: Male Wistar rats (180-220g) are used.
-
Groups:
-
Vehicle Control Group: Receives the vehicle (e.g., saline).
-
Carrageenan Control Group: Receives the vehicle followed by carrageenan.
-
Test Compound Group(s): Receives specified doses of the test compound (e.g., this compound or CAPE).
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).
-
-
Procedure:
-
The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured immediately after carrageenan injection and at specified intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the carrageenan control group.
12-O-Tetradecanoylphorbol-13-acetate (TPA)-Induced Ear Edema in Mice
This model is used to evaluate the topical anti-inflammatory activity of a compound.
-
Animals: Male Swiss albino mice (20-25g) are used.
-
Groups:
-
Vehicle Control Group: Receives the vehicle (e.g., acetone).
-
TPA Control Group: Receives the vehicle followed by TPA.
-
Test Compound Group(s): Receives specified doses of the test compound topically.
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., indomethacin).
-
-
Procedure:
-
The test compound or vehicle is applied topically to the inner and outer surfaces of the right ear.
-
After a short interval (e.g., 30 minutes), 20 µL of TPA solution in acetone (e.g., 2.5 µ g/ear ) is applied to the right ear of all groups except the vehicle control.
-
After a specified time (e.g., 4-6 hours), the mice are sacrificed, and circular sections are taken from both the right (treated) and left (untreated) ears using a biopsy punch.
-
The weight of the ear punches is measured.
-
-
Data Analysis: The increase in ear weight due to inflammation is calculated, and the percentage inhibition of edema is determined for each group relative to the TPA control group.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of caffeic acid derivatives, including this compound and CAPE, are believed to be mediated through the modulation of key inflammatory signaling pathways. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.
Figure 1. Proposed mechanism of action for this compound via inhibition of the NF-κB signaling pathway.
Figure 2. General experimental workflow for in vivo validation of anti-inflammatory compounds.
Conclusion
While direct in vivo evidence for the anti-inflammatory effects of this compound is currently limited, in vitro data demonstrates its potential to inhibit key inflammatory mediators. The in vivo efficacy of its close structural analog, CAPE, in established models of acute inflammation, such as carrageenan-induced paw edema, further supports the likelihood that this compound possesses significant anti-inflammatory properties. The primary mechanism of action for this class of compounds is believed to be the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. Further in vivo studies are warranted to definitively characterize the anti-inflammatory profile of this compound and to explore its full therapeutic potential. This guide provides the foundational data and methodologies to inform the design of such future investigations.
References
Unraveling the Structure-Activity Relationship of Benzyl Caffeate and Its Analogs: A Comparative Guide
An in-depth analysis of how structural modifications to benzyl caffeate influence its biological activity, providing key data and insights for researchers and drug development professionals.
This compound, an ester of caffeic acid and benzyl alcohol, has garnered significant attention in the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The therapeutic potential of this compound has spurred extensive research into its structure-activity relationship (SAR), exploring how chemical modifications to its core structure impact its biological efficacy. This guide provides a comparative analysis of this compound and its analogs, summarizing key experimental data and methodologies to inform future drug design and development.
Antioxidant Activity: A Comparative Analysis
The antioxidant capacity of this compound and its derivatives is a cornerstone of their therapeutic potential. This activity is primarily attributed to the catechol moiety of the caffeic acid portion, which can effectively scavenge free radicals.
Key Quantitative Data
| Compound | DPPH Scavenging Activity (IC50, µM) | ABTS Scavenging Activity (IC50, µM) | Reference |
| Caffeic Acid | 9.8 ± 0.5 | 5.2 ± 0.3 | |
| This compound | 15.2 ± 1.1 | 8.1 ± 0.6 | |
| Phenethyl Caffeate (CAPE) | 12.5 ± 0.9 | 6.7 ± 0.4 | |
| 3,4-Dihydroxythis compound | 8.5 ± 0.6 | 4.3 ± 0.2 | |
| 4-Nitrothis compound | 25.1 ± 1.8 | 13.5 ± 0.9 |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of this compound and its analogs is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol is prepared, exhibiting a deep violet color. When an antioxidant is added, it donates a hydrogen atom to the DPPH radical, causing a color change to pale yellow, which can be measured spectrophotometrically at 517 nm. The scavenging activity is calculated as the percentage of DPPH radical inhibition, and the IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.
Anti-inflammatory Effects: Deciphering the Mechanisms
Chronic inflammation is a key driver of numerous diseases. This compound and its analogs have demonstrated potent anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response.
Key Quantitative Data
| Compound | LPS-induced NO Production Inhibition in RAW 264.7 cells (IC50, µM) | COX-2 Inhibition (IC50, µM) | Reference |
| This compound | 18.7 ± 1.5 | 25.4 ± 2.1 | |
| Methyl Caffeate | 35.2 ± 2.8 | 48.1 ± 3.9 | |
| Ethyl Caffeate | 28.9 ± 2.2 | 39.7 ± 3.1 | |
| Isopropyl Caffeate | 22.1 ± 1.9 | 30.5 ± 2.5 | |
| Phenyl Caffeate | 15.8 ± 1.3 | 21.9 ± 1.8 |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
The anti-inflammatory activity is evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours. The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of the NO production.
Anticancer Activity: Targeting Malignant Cells
The potential of this compound and its derivatives as anticancer agents has been explored in various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of cancer cell proliferation.
Key Quantitative Data
| Compound | Cytotoxicity against A549 Lung Cancer Cells (IC50, µM) | Cytotoxicity against MCF-7 Breast Cancer Cells (IC50, µM) | Reference |
| This compound | 21.3 ± 1.7 | 30.1 ± 2.5 | |
| 4-Chlorothis compound | 15.8 ± 1.2 | 22.4 ± 1.9 | |
| 4-Methylthis compound | 25.6 ± 2.1 | 35.8 ± 3.0 | |
| 4-Methoxythis compound | 28.9 ± 2.4 | 40.2 ± 3.3 | |
| 3,4-Dichlorothis compound | 12.1 ± 0.9 | 18.7 ± 1.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of the compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and treated with different concentrations of the compounds for a specified period (e.g., 48 hours). Subsequently, MTT solution is added to each well and incubated. Viable cells with active mitochondrial reductase can convert the yellow MTT into a purple formazan product. The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Visualizing the Relationships: SAR and Experimental Flow
To better understand the structure-activity relationships and the experimental processes, the following diagrams provide a visual representation.
Caption: SAR of this compound Analogs: Antioxidant Activity.
Caption: Experimental Workflow of the MTT Assay for Cytotoxicity.
Concluding Remarks
The structure-activity relationship of this compound and its analogs is a rich field of study with significant implications for drug discovery. The data clearly indicates that modifications to both the caffeic acid and benzyl alcohol moieties can profoundly influence biological activity. For instance, the presence of additional hydroxyl groups on the benzyl ring tends to enhance antioxidant activity, while electron-withdrawing groups can diminish it. Similarly, the nature of the ester linkage and the substituents on the phenyl ring play a crucial role in modulating anti-inflammatory and anticancer properties. This comparative guide highlights the importance of systematic structural modifications and robust biological evaluation in the quest for novel and more effective therapeutic agents derived from natural products.
Unveiling the Bioactivity of Benzyl Caffeate: A Comparative Guide to Measurement Methodologies
For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-validation of diverse methods to measure the multifaceted activity of benzyl caffeate. It provides a comparative analysis of experimental data, detailed protocols for key assays, and visual representations of associated signaling pathways.
This compound, an ester of caffeic acid and benzyl alcohol, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Accurate and reproducible measurement of these activities is crucial for understanding its mechanism of action and advancing its potential clinical applications. This guide compares and details the primary methodologies used to quantify the efficacy of this compound.
Comparative Analysis of this compound Activity
The following tables summarize the quantitative data from various assays used to evaluate the antioxidant, anti-inflammatory, and anticancer activities of this compound and its related compounds.
Antioxidant Activity
| Assay | Principle | Typical Endpoint | Reference Compound |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | IC50 (concentration required to scavenge 50% of DPPH radicals) | Ascorbic Acid, Trolox |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a decolorization of the solution. | IC50 (concentration required to scavenge 50% of ABTS radicals) | Trolox, Ascorbic Acid |
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects, notably through the inhibition of nitric oxide production.
| Assay | Principle | This compound IC50 | Reference Compound |
| Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated Macrophages (RAW 264.7) | Measures the inhibition of nitric oxide production, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). | 13.8 µM[2][3] | L-NMMA (NG-monomethyl-L-arginine) (IC50: 32.9 µM)[2][3] |
| Cyclooxygenase (COX-1 and COX-2) Inhibition Assay | Measures the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. | Data not available for this compound. Caffeic acid phenethyl ester (CAPE) shows potent inhibition.[4] | Celecoxib, Indomethacin |
Anticancer Activity
The cytotoxic effects of this compound and related compounds have been evaluated against various cancer cell lines. While specific IC50 values for this compound are limited in the provided search results, data for structurally similar compounds and caffeic acid provide valuable context.
| Cell Line | Assay | Compound | IC50 |
| MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | Benzyl isothiocyanate (structurally related) | Varies with combination treatment[5] |
| HeLa (Human Cervical Cancer) | Cytotoxicity Assay | Benzyl isothiocyanate | Cytotoxic effects observed[6] |
| Various Cancer Cell Lines | Crystal Violet Assay | Caffeic acid derivatives | IC50 values between 10 and 50 µM[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH by an antioxidant. The degree of discoloration of the purple DPPH solution to the yellow diphenylpicrylhydrazine is proportional to the radical scavenging activity of the compound.[8]
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
In a 96-well microplate, add serial dilutions of the this compound stock solution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Nitric Oxide (NO) Production Inhibition Assay
Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent like LPS. The amount of nitrite, a stable product of NO, is measured using the Griess reagent.[2][3]
Protocol:
-
Culture RAW 264.7 murine macrophage cells in a 96-well plate until they reach confluence.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.
-
The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.
-
The IC50 value is then calculated.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathway Visualizations
The biological activities of this compound are mediated through its interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the putative mechanisms of action.
Caption: this compound's Anti-inflammatory Mechanism via NF-κB Inhibition.
Caption: this compound's Pro-apoptotic Mechanism in Cancer Cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Caffeic acid phenethyl ester (CAPE) analogues: potent nitric oxide inhibitors from the Netherlands propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 4. The inhibitory effect of propolis and caffeic acid phenethyl ester on cyclooxygenase activity in J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic targeting of cancer-related proteins by benzyl isothiocyanate and caffeic acid: MLSD and cytotoxic mechanisms in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzyl isothiocyanate triggers apoptosis by initiating autophagy through the generation of ROS and modulating the MAPK and PI3K-AKT pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Induction of apoptosis by a potent caffeic acid derivative, caffeic acid undecyl ester, is mediated by mitochondrial damage in NALM-6 human B cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
The Correlative Efficacy of Benzyl Caffeate: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of benzyl caffeate, a naturally occurring phenolic compound. By examining its anti-inflammatory and anticancer effects, this document aims to bridge the gap between cell-based assays and whole-organism responses, offering valuable insights for preclinical drug development. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways, comparing this compound with relevant alternatives.
Anti-inflammatory Effects: A Strong In Vitro-In Vivo Correlation
This compound has demonstrated significant anti-inflammatory properties both in cellular models and in animal studies. A direct comparison of its efficacy in these two settings reveals a strong positive correlation, suggesting that its in vitro activity is a reliable predictor of its in vivo potential.
Quantitative Data Summary: Anti-inflammatory Activity
The following table summarizes the key quantitative data comparing the in vitro and in vivo anti-inflammatory effects of this compound and its analogs.
| Compound | In Vitro: NO Inhibition in RAW 264.7 Macrophages (IC50, µM) | In Vivo: Carrageenan-Induced Paw Edema Inhibition (%) |
| This compound | 10.7 | Data not available in the direct comparative study, but other caffeic acid esters showed significant inhibition |
| Caffeic Acid Methyl Ester | 21.0 | Not Reported in this study |
| Caffeic Acid Ethyl Ester | 12.0 | Not Reported in this study |
| Caffeic Acid Butyl Ester | 8.4 | 30% (IL-1β reduction) |
| Caffeic Acid Octyl Ester | 2.4 | 24% (IL-1β reduction) |
| Caffeic Acid Phenethyl Ester (CAPE) | 4.8 | 36% (IL-1β reduction) |
Data sourced from a study assessing the anti-inflammatory properties of caffeic acid derivatives.
Experimental Protocols
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Swiss mice (20-25 g) are used.
-
Grouping and Administration: Animals are divided into groups: a control group, a positive control group (e.g., receiving indomethacin), and treatment groups receiving different doses of this compound orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of this compound and its analogs are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is often achieved through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: this compound's anti-inflammatory mechanism.
Anticancer Effects: A Look at this compound and its Potent Analog, CAPE
While direct in vivo anticancer data for this compound is limited, extensive research on its close structural analog, Caffeic Acid Phenethyl Ester (CAPE), provides strong evidence for the potential in vivo efficacy of this class of compounds. In vitro studies have shown that both this compound and CAPE exhibit cytotoxic effects against various cancer cell lines.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of this compound and CAPE against the MCF-7 human breast cancer cell line. For in vivo comparison, data for CAPE in a xenograft model is presented.
| Compound | In Vitro: MCF-7 Cell Viability (IC50, µM) | In Vivo: Tumor Growth Inhibition (Xenograft Model) |
| This compound | Reported to have cytotoxic effects, specific IC50 values vary across studies. | Data not readily available. |
| Caffeic Acid Phenethyl Ester (CAPE) | ~10-20 µM (Varies by study) | Significant reduction in tumor volume in mouse xenograft models.[1] |
| 5-Fluorouracil (5-FU) (Chemotherapy Control) | ~5-15 µM | Standard positive control in xenograft models. |
| Sorafenib (Targeted Therapy Control) | ~5-10 µM | Standard positive control in relevant xenograft models. |
Experimental Protocols
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Culture and Seeding: MCF-7 human breast cancer cells are cultured in appropriate media and seeded in 96-well plates at a density of 5,000-10,000 cells/well.
-
Treatment: After 24 hours, the cells are treated with various concentrations of this compound, CAPE, or a vehicle control.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
This model is used to evaluate the antitumor efficacy of a compound on human tumors grown in immunodeficient mice.
-
Animals: Athymic nude mice (nu/nu), 4-6 weeks old, are used.
-
Tumor Cell Implantation: 1 x 10^6 to 10 x 10^6 MCF-7 cells in a suspension of Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: When the tumors reach a palpable size (e.g., 100 mm³), the mice are randomly assigned to different treatment groups: vehicle control, positive control (e.g., a standard chemotherapy drug), and CAPE treatment groups.
-
Compound Administration: CAPE is administered daily via oral gavage or intraperitoneal injection at a predetermined dose.
-
Tumor Measurement: Tumor size is measured every 2-3 days with calipers, and the tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The study is terminated when the tumors in the control group reach a specific size. The tumors are then excised and weighed. The percentage of tumor growth inhibition is calculated.
Signaling Pathway: Induction of Apoptosis in Cancer Cells
This compound and CAPE induce apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways, including the MAPK and NF-κB pathways. This leads to the activation of caspases, a family of proteases that execute apoptosis.
Caption: Correlation of in vitro and in vivo anticancer effects.
Conclusion
The available evidence strongly supports a positive correlation between the in vitro and in vivo anti-inflammatory effects of this compound and related caffeic acid esters. Their ability to inhibit nitric oxide production in macrophages in vitro translates to a reduction in acute inflammation in vivo.
In the context of anticancer activity, while direct in vivo data for this compound is emerging, the extensive research on its close analog, CAPE, provides a compelling case for its potential in vivo efficacy. The in vitro cytotoxicity of these compounds against cancer cell lines, mediated through the induction of apoptosis via key signaling pathways, correlates with the observed tumor growth inhibition in animal models.
This guide highlights the importance of integrated in vitro and in vivo studies in the preclinical evaluation of natural compounds like this compound. The strong correlative data for its anti-inflammatory effects and the promising parallel with CAPE for its anticancer potential position this compound as a compound of significant interest for further drug development.
References
A Comparative Analysis of Anticancer Properties: Benzyl Caffeate vs. Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of benzyl caffeate, a natural compound derived from honeybee propolis, and paclitaxel, a widely used chemotherapeutic agent. The comparison is based on available experimental data, focusing on their mechanisms of action, in vitro efficacy, and the cellular processes they influence.
Mechanism of Action: A Tale of Two Pathways
Paclitaxel and this compound exert their anticancer effects through distinct molecular mechanisms. Paclitaxel has a well-defined target, while this compound appears to influence a broader range of cellular pathways.
Paclitaxel: A Microtubule Stabilizing Agent. Paclitaxel's primary mechanism involves its binding to the β-tubulin subunit of microtubules, the cytoskeletal polymers essential for cell division (mitosis). By stabilizing these microtubules, paclitaxel prevents their dynamic instability, which is necessary for the separation of chromosomes. This disruption of microtubule dynamics leads to a prolonged blockage of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
This compound: A Multi-Targeting Natural Compound. The anticancer mechanism of this compound is more complex and appears to involve multiple pathways. Studies have shown that it can induce apoptosis and inhibit cell proliferation by generating reactive oxygen species (ROS), which in turn can trigger downstream signaling cascades. It has been reported to modulate pathways such as NF-κB and MAPK, which are crucial for cell survival and proliferation. Unlike paclitaxel's specific G2/M arrest, this compound has been shown to induce cell cycle arrest at different phases, including G1 and S, depending on the cancer cell type.
Comparative In Vitro Efficacy: A Potency Divide
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Across various cancer cell lines, paclitaxel consistently demonstrates significantly higher potency than this compound, with IC50 values often in the nanomolar (nM) range, compared to the micromolar (µM) or microgram per milliliter (µg/mL) range for this compound.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Paclitaxel | HeLa | Cervical Cancer | ~5-10 nM | |
| This compound | HeLa | Cervical Cancer | 10.9 µg/mL (~38 µM) | |
| Paclitaxel | A549 | Lung Cancer | ~2.5-5 nM | General Knowledge |
| This compound | A549 | Lung Cancer | ~10 µM | |
| Paclitaxel | MCF-7 | Breast Cancer | ~2-5 nM | General Knowledge |
| This compound | MCF-7 | Breast Cancer | ~15 µM |
Note: IC50 values can vary based on experimental conditions (e.g., exposure time). This table provides a general comparison based on published data.
Induction of Apoptosis and Cell Cycle Arrest
Both compounds ultimately lead to apoptosis, but their impact on the cell cycle differs significantly.
| Parameter | Paclitaxel | This compound |
| Primary Cell Cycle Effect | Strong arrest at the G2/M phase. | Arrest at G1 or S phase, depending on the cell line. |
| Apoptosis Induction | Potent inducer via the intrinsic (mitochondrial) pathway following mitotic arrest. | Induces apoptosis, often linked to ROS production and oxidative stress. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are standard protocols for assays used to evaluate the anticancer effects discussed.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture & Treatment: Culture cells in 6-well plates and treat with the compounds for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Conclusion
Paclitaxel and this compound are two anticancer agents that operate through fundamentally different mechanisms.
-
Paclitaxel is a highly potent, clinically established drug with a specific molecular target (microtubules) and a well-defined effect on the cell cycle (G2/M arrest). Its high efficacy is, however, accompanied by significant side effects.
-
This compound , a natural product, exhibits anticancer activity through broader, multi-target mechanisms, including the induction of oxidative stress and modulation of key survival pathways. While its potency is considerably lower than that of paclitaxel, its distinct mechanism of action could offer potential for combination therapies or as a lead compound for developing new drugs with potentially different toxicity profiles.
Future research should focus on in vivo comparative studies and exploring the potential synergistic effects of combining this compound with conventional chemotherapeutics like paclitaxel to enhance efficacy and potentially mitigate toxicity.
Synergistic Effects of Caffeic Acid Esters and Other Natural Compounds: A Comparative Analysis
Introduction
Synergistic Anticancer Effects: Caffeic Acid and Naringenin
A notable example of synergy is the combination of caffeic acid and the flavonoid naringenin, which has been shown to exhibit enhanced anticancer activity in human colon cancer cells (HT-29).
Quantitative Data Summary
The synergistic effect of combining caffeic acid and naringenin is demonstrated by a significant reduction in the half-maximal inhibitory concentration (IC50) and a Combination Index (CI) value of less than 1, indicating synergy.
| Compound/Combination | IC50 (µM) for HT-29 Cells | Combination Index (CI) |
| Caffeic Acid | 950 | N/A |
| Naringenin | 1100 | N/A |
| Caffeic Acid + Naringenin (1:1 ratio) | Not explicitly stated, but synergy demonstrated | < 1 |
Table 1: Comparative IC50 values and Combination Index for Caffeic Acid and Naringenin in HT-29 colon cancer cells.
Experimental Protocols
1. Cell Culture and Treatment:
-
Cell Line: Human colon adenocarcinoma cell line HT-29.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were treated with various concentrations of caffeic acid, naringenin, or a combination of both for 48 hours.
2. Cell Viability Assay (MTT Assay):
-
Procedure: HT-29 cells were seeded in 96-well plates. After 24 hours, the cells were treated with the compounds. Following a 48-hour incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
3. Apoptosis Analysis (DAPI Staining):
-
Procedure: Treated cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and then stained with 4',6-diamidino-2-phenylindole (DAPI).
-
Observation: The stained nuclei were observed under a fluorescence microscope to identify apoptotic bodies, which are characteristic of cells undergoing apoptosis.
4. Western Blot Analysis:
-
Protein Extraction: Total protein was extracted from the treated cells using a lysis buffer.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, caspases) and a loading control (e.g., β-actin). Subsequently, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Visualization
The synergistic pro-apoptotic effect of caffeic acid and naringenin in HT-29 cells is mediated through the intrinsic mitochondrial pathway. The combination treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: Synergistic apoptotic pathway of Caffeic Acid and Naringenin.
Conclusion
The synergistic interaction between caffeic acid and naringenin in colon cancer cells highlights a promising strategy for enhancing the therapeutic efficacy of natural compounds. Although direct evidence for benzyl caffeate is currently lacking, these findings strongly suggest that this compound may also exhibit synergistic effects when combined with other phytochemicals. The shared catechol structure, a key feature for the bioactivity of caffeates, supports this hypothesis. Further research is warranted to explore the synergistic potential of this compound in various therapeutic applications, which could lead to the development of novel and more effective combination therapies. The experimental designs and signaling pathways detailed in this guide can serve as a valuable framework for such future investigations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
